4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(4-fluoro-2-nitrophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O2/c10-6-4-12-13(5-6)8-2-1-7(11)3-9(8)14(15)16/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLPXNBAOZXFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole CAS 512824-95-2 properties
The following technical guide details the properties, synthesis, and application logic of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (CAS 512824-95-2).
High-Value Scaffold for Kinase Inhibitor & Agrochemical Design
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is a tri-functionalized heterocyclic building block. Its value lies in its orthogonal reactivity: the bromine atom allows for palladium-catalyzed cross-couplings, the nitro group serves as a latent amine for cyclization or amide formation, and the fluorine atom modulates metabolic stability and lipophilicity.[1]
Core Data Table[7]
| Property | Specification |
| CAS Number | 512824-95-2 |
| IUPAC Name | 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole |
| Molecular Formula | C₉H₅BrFN₃O₂ |
| Molecular Weight | 286.06 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |
| Topological Polar Surface Area | ~63 Ų |
Structural Significance[6][7][11]
-
Pyrazole Core: A privileged scaffold in medicinal chemistry (e.g., Ruxolitinib, Celecoxib), often functioning as a bioisostere for amides or phenyl rings.[1]
-
4-Bromo Handle: Located at the most electron-rich position of the pyrazole, ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
2-Nitro Group: Provides a "mask" for an aniline. Upon reduction, the resulting amine can attack the pyrazole or adjacent substituents to form fused tricyclic systems (e.g., pyrazolo-quinoxalines).[1]
Synthetic Architecture
The most robust and scalable synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This approach is preferred over hydrazine condensation methods due to the commercial availability of high-purity starting materials and higher atom economy.
Reaction Logic
The reaction exploits the electronic activation of 1,4-difluoro-2-nitrobenzene . The nitro group at position 2 exerts a strong electron-withdrawing effect (–M and –I), significantly activating the fluorine at position 1 (ortho) toward nucleophilic attack.[1] The fluorine at position 4 (meta to nitro) is far less reactive, ensuring high regioselectivity.[1]
Experimental Protocol (Standard Operating Procedure)
Objective: Synthesis of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole on a 10g scale.
Reagents:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
1,4-Difluoro-2-nitrobenzene (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) - Base
-
Acetonitrile (MeCN) or DMF - Solvent
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-bromo-1H-pyrazole (10.0 g, 68 mmol) and anhydrous MeCN (150 mL).
-
Activation: Add K₂CO₃ (18.8 g, 136 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole N-H.
-
Addition: Add 1,4-difluoro-2-nitrobenzene (11.9 g, 75 mmol) dropwise over 10 minutes. Note: Exothermic reaction possible.
-
Reaction: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The product typically moves to a higher R_f than the pyrazole.
-
Workup: Cool to room temperature. Filter off the inorganic salts (KF, excess K₂CO₃).[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (200 mL) and stir vigorously. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 85-95% Safety Note: Nitro-aromatics can be energetic. Avoid distilling the crude residue to dryness at high temperatures.
Functionalization & Logic Map
The utility of CAS 512824-95-2 is defined by its divergent reactivity. The following diagram illustrates the primary transformation pathways available to medicinal chemists.
Figure 1: Divergent synthesis pathways from the core scaffold.[1] Pathway A targets potency; Pathway C targets pharmacokinetic properties.[1]
Applications in Drug Discovery[9][11][12]
A. Kinase Inhibition (Hinge Binding)
The 4-aryl-pyrazole motif is a classic "hinge binder" in kinase inhibitor design.
-
Mechanism: By coupling a heterocycle (e.g., pyridine, pyrimidine) to the 4-position (Pathway A), the resulting molecule can form hydrogen bonds with the ATP-binding site of kinases such as JAK , p38 MAPK , or B-Raf .[1]
-
Role of Fluorine: The 4-fluoro substituent on the phenyl ring blocks metabolic oxidation (P450 metabolism) at the para-position, extending the half-life (
) of the drug candidate.
B. Fragment-Based Drug Design (FBDD)
This molecule serves as a "grown fragment."
-
Vector 1 (Bromine): Allows extension into the hydrophobic back pocket.
-
Vector 2 (Nitro/Amine): Allows extension towards the solvent front or ribose binding pocket.
-
Vector 3 (Fluorine): Can be used to fine-tune electronic properties or be displaced by solubilizing groups (e.g., N-methylpiperazine) to improve oral bioavailability.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is limited, handling should follow protocols for halogenated nitro-aromatics .[1]
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Halogen content).
References
-
Synthesis of Pyrazoles via SNAr
-
Pyrazole Scaffolds in Kinase Inhibitors
- Title: Pyrazole derivatives as potent inhibitors of p38 MAP kinase.
- Source:Bioorganic & Medicinal Chemistry Letters
- Context: Establishes the 1-aryl-4-substituted pyrazole as a privileged kinase scaffold.
-
[1]
-
Chemical Vendor Data (Physical Properties)
- Title: 4-Bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole Product Page.
- Source: Chem-Impex Intern
-
(Note: Search CAS 512824-95-2 on landing page for specific batch data).
Sources
4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole solubility in DMSO and methanol
An In-depth Technical Guide to the Solubility of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole in DMSO and Methanol
Introduction
In the landscape of modern drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a molecule's utility, influencing everything from reaction kinetics in synthesis to bioavailability and efficacy in pharmaceutical formulations.[1] This guide focuses on 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore present in a wide array of medicinally important compounds.[2]
This document provides a comprehensive analysis of the solubility of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will move beyond simple data presentation to explore the underlying chemical principles that govern its solubility, provide detailed experimental protocols for its determination, and offer field-proven insights for researchers, scientists, and drug development professionals.
Theoretical Solubility Assessment: A Molecular-Level Perspective
Before embarking on experimental determination, a theoretical assessment grounded in the principles of molecular structure and intermolecular forces can provide a robust predictive framework. The adage "like dissolves like" serves as our guiding principle, where solubility is favored when the solute and solvent share similar polarity and hydrogen bonding capabilities.[3]
1.1. Analysis of the Solute: 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
To predict its behavior, we must first dissect the molecular structure of the target compound:
-
Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. This system contributes to the molecule's polarity.
-
Substituents and Their Influence:
-
4-fluoro-2-nitrophenyl Group: This is the most significant substituent. The nitro group (-NO₂) is a strong electron-withdrawing group, making the phenyl ring electron-deficient and introducing significant polarity. The fluorine atom (-F) is highly electronegative, further increasing polarity.
-
Bromo Group (-Br): The bromine atom at position 4 of the pyrazole ring adds to the molecular weight and introduces a degree of lipophilicity.
-
-
Intermolecular Forces: The molecule lacks traditional hydrogen bond donors (like -OH or -NH) on its core structure but possesses multiple hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group).
Overall, the presence of the highly polar 4-fluoro-2-nitrophenyl moiety suggests that the compound will exhibit a preference for polar solvents.
1.2. Analysis of the Solvents
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent.[4][5] Its high dielectric constant and dipole moment make it an exceptional solvent for a vast range of polar and nonpolar compounds.[6][7] Being aprotic, it cannot donate hydrogen bonds but is an excellent hydrogen bond acceptor. Its ability to disrupt crystal lattice forces makes it a go-to solvent for dissolving challenging compounds for high-throughput screening (HTS) stock solutions.[8][9]
-
Methanol (MeOH): Methanol is a polar protic solvent.[10] The hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.[11] While it is a good solvent for many polar organic molecules, its solvating power can be less universal than that of DMSO, particularly for larger or more complex structures.[12]
1.3. Solubility Prediction
Based on the analysis above, we can formulate a strong hypothesis:
-
In DMSO: 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is predicted to have high solubility . The strong polar nature of DMSO will effectively solvate the polar nitro- and fluoro-substituted phenyl ring, overcoming the crystal lattice energy of the solid compound.
-
In Methanol: The compound is predicted to have good to moderate solubility . Methanol's ability to form hydrogen bonds will facilitate the dissolution of the polar functional groups. However, the overall size of the molecule and the lack of a strong hydrogen bond donor on the solute might limit its solubility compared to DMSO.
Experimental Determination of Solubility
Theoretical predictions must be validated through empirical measurement. The following protocols provide robust, self-validating methods for determining both qualitative and quantitative solubility.
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of a novel compound.
Caption: Experimental workflow for determining compound solubility.
Protocol 2.1: Qualitative Solubility Assessment
This rapid method provides a binary "soluble" or "insoluble" result at a defined concentration.
Materials:
-
4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
-
Anhydrous DMSO
-
Anhydrous Methanol
-
2.0 mL glass vials with caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh 10 mg of the compound into two separate, labeled vials.
-
To the first vial, add 1.0 mL of DMSO using a calibrated pipette. To the second vial, add 1.0 mL of methanol. This creates a target concentration of 10 mg/mL.
-
Cap the vials securely and vortex vigorously for 2 minutes.[8]
-
Visually inspect the solutions against a bright light source. The absence of any visible solid particles indicates that the compound is soluble at ≥10 mg/mL. The presence of suspended particles indicates insolubility or partial solubility at this concentration.
Protocol 2.2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This classic gravimetric method determines the maximum solubility of a compound at equilibrium.
Materials:
-
All materials from Protocol 2.1
-
Sonicator
-
Thermostatically controlled shaker/incubator
-
0.22 µm syringe filters (ensure compatibility with DMSO and methanol)
-
Syringes
-
Pre-weighed glass vials (for evaporation)
Procedure:
-
Add an excess amount of the compound (e.g., ~20-30 mg) to a vial containing a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol). The goal is to create a saturated solution with visible excess solid.
-
Cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Intermittent vortexing or sonication can aid in achieving equilibrium.
-
After incubation, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) using a syringe. Avoid disturbing the solid at the bottom.
-
Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a pre-weighed evaporation vial.[13] Record the exact volume transferred.
-
Evaporate the solvent completely. For DMSO, which has a high boiling point, a vacuum centrifuge (SpeedVac) or lyophilizer is required.[4] Methanol can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Once the solvent is fully removed, weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution transferred (mL)
Data Presentation and Interpretation
Quantitative solubility data should be summarized for clarity and comparative analysis.
Table 1: Solubility of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
| Solvent | Dielectric Constant (25°C) | Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| DMSO | 47.2 | Polar Aprotic | High | [Insert Value from Protocol 2.2] |
| Methanol | 32.7 | Polar Protic | Good to Moderate | [Insert Value from Protocol 2.2] |
Note: Dielectric constant values are representative and sourced from publicly available data.
Key Considerations and Trustworthiness
-
DMSO Hygroscopicity: DMSO readily absorbs atmospheric moisture, which can alter its solvent properties.[8] Always use anhydrous grade DMSO and handle it in a dry environment, minimizing its exposure to air.
-
Compound Stability: While DMSO is generally inert, some compounds may degrade over time. It is best practice to prepare solutions fresh. For stock solutions, store them at -20°C or -80°C in tightly sealed containers.[9]
-
Precipitation Upon Dilution: A compound that is highly soluble in 100% DMSO may precipitate when diluted into an aqueous buffer for biological assays.[9] This is a critical consideration in drug discovery. Performing serial dilutions in DMSO before the final dilution into aqueous media can sometimes mitigate this issue.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole in DMSO and methanol. Theoretical assessment based on its molecular structure strongly suggests high solubility in the polar aprotic solvent DMSO and good solubility in the polar protic solvent methanol. The provided experimental protocols offer reliable, step-by-step methodologies for validating these predictions quantitatively. For researchers in drug development and chemical synthesis, a precise understanding of this compound's solubility is not merely academic; it is a foundational data point that informs experimental design, ensures data integrity, and ultimately contributes to the success of research objectives.
References
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Solvent Properties of DMSO. Scribd. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
DMSO Physical Properties. gChem. [Link]
-
Predicting Solubility. Rowan. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Methanol Solvent Properties | Specification | Applications | Uses. MCB Books. [Link]
-
Methanol. DCCEEW. [Link]
-
Dimethyl Sulfoxide (DMSO). Univar Solutions. [Link]
-
Solubility Properties of Methanol in Inorganic Solvents. Nazarbayev University. [Link]
-
Chemistry Methanol. SATHEE. [Link]
-
Dimethyl sulfoxide. American Chemical Society. [Link]
-
Determination of maximum solubility? Reddit. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
N-Heterocyclic Olefins of Pyrazole and Indazole. ACS Publications. [Link]
-
Solubility test for Organic Compounds. Mansoura University. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
Solubility of Organic Compounds. Chemistry Steps. [Link]
-
The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
-
Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. OSTI.GOV. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
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- 10. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]
- 11. research.nu.edu.kz [research.nu.edu.kz]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
Technical Safety Guide & Risk Profile: 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Part 1: Chemical Identity & Physiochemical Profiling[1]
Editorial Note: As this specific isomer is a specialized intermediate often used in the synthesis of kinase inhibitors (e.g., related to scaffolds found in pharmaceutical research), standard commercial SDS data is often sparse. The following data is derived from Structure-Activity Relationship (SAR) analysis and Read-Across toxicology from structural analogs (e.g., 4-bromo-1-(4-fluorophenyl)-1H-pyrazole and nitro-aromatic precursors).
Substance Identification
| Parameter | Specification |
| Chemical Name | 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | ~286.06 g/mol |
| Structural Features | Pyrazole core (Br @ C4); Phenyl ring (F @ C4', NO2 @ C2') |
| Predicted Physical State | Solid (Crystalline powder) |
| Predicted Color | Light yellow to orange (characteristic of nitro-aromatics) |
| Solubility | Low in water; Soluble in DMSO, DMF, Ethyl Acetate |
Structural Hazard Analysis (The "Why")
To handle this compound safely, one must understand the reactivity of its functional groups:
-
The Nitro Group (
): Located at the ortho position on the phenyl ring.-
Risk:[1][2][3][4] Energetic functional group.[5] Although likely stable at room temperature, it increases the risk of rapid decomposition under high heat or shock.
-
Toxicity:[6][1] Nitro-aromatics are frequently metabolic toxins, capable of being reduced in the liver to hydroxylamines, which can interact with DNA (Genotoxicity risk).
-
-
The Halogens (Br, F):
-
The Pyrazole Core:
Part 2: Predictive Hazard Identification (GHS)
Since empirical toxicology testing may not exist for this specific catalog number, we apply the Precautionary Principle . We classify this as a Band 3 or 4 Potent Compound .
Classification (OSHA HCS 2012 / GHS)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed) - Based on nitro-pyrazole analogs.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[7][8]
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects) - Due to the nitro-aromatic moiety.
Signal Word: WARNING
Part 3: Engineering Controls & "Self-Validating" Protocols
Standard safety advice ("wear gloves") is insufficient for NCEs. You must employ self-validating systems to ensure containment.[7]
The "Smoke & Velocity" Hood Verification
Do not rely solely on the digital readout of the Fume Hood.
-
Protocol: Before opening the vial, perform a Kimwipe Test . Tape a tissue strip to the sash bottom. It must angle inward at >45° consistently.
-
Metric: Face velocity must be 0.5 m/s (100 fpm) .
-
Causality: If the sash is raised above the safety line, the capture zone collapses, allowing heavy brominated dusts to escape into the operator's breathing zone.
Glove Permeation Logic
Nitro-aromatics can permeate standard latex rapidly.
-
Requirement: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil) - Mechanical barrier.
-
Outer Layer: Laminate (Silver Shield/Norfoil) or Thick Nitrile (8 mil) - Chemical barrier against DMSO/DMF solutions.
-
-
Validation: Check for "crazing" or swelling of the outer glove immediately upon contact with solvent. Change outer gloves every 30 minutes of active handling.
Part 4: Synthesis & Handling Workflow (Visualized)
The following diagram outlines the decision logic for handling this compound, specifically focusing on the risk of Nucleophilic Aromatic Substitution (SNAr) decomposition if heated with strong bases.
Caption: Operational workflow emphasizing the critical risk points during solubilization and reaction setup, specifically the thermal instability risks associated with nitro-aromatics in basic media.
Part 5: Emergency Response & First Aid[3][10]
Decontamination Logic
If exposure occurs, the presence of the Fluorine and Bromine atoms suggests the compound is lipophilic.
-
Skin: Do NOT use ethanol or DMSO to wash skin. This acts as a vehicle, driving the toxin deeper into the dermis.
-
Protocol: Wash with lukewarm water and mild soap (surfactant) for 15 minutes. The surfactant binds the lipophilic molecule, allowing water to rinse it away.
Fire Fighting (Nitro-Aromatic Specifics)
-
Hazard: Thermal decomposition releases Nitrogen Oxides (NOx) , Hydrogen Bromide (HBr) , and Hydrogen Fluoride (HF) .
-
Action:
-
Evacuate upwind immediately.
-
Firefighters must wear full SCBA.
-
Use dry chemical or CO2.[3] Avoid water jets which may spread the nitrated chemical into drains (environmental toxicity).
-
Emergency Decision Tree
Caption: Triage logic for incidents involving 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, prioritizing the avoidance of solvent-based washing for skin exposures.
Part 6: References
-
PubChem. Compound Summary: 4-Bromo-1H-pyrazole (Fragment Analysis). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Nitrobenzene derivatives (Read-Across for Nitro-Aromatic Toxicity). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bondin ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA03084B [pubs.rsc.org]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Commercial suppliers and price of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Commercial & Technical Profile: 4-Bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Executive Summary
4-Bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (CAS: 1171922-57-8 ) is a high-value heterocyclic building block used primarily in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical intermediates (kinase inhibitors). Its strategic importance lies in its orthogonal reactivity : the 4-bromo handle allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-nitro group serves as a latent aniline precursor for subsequent cyclization or amide coupling.
This guide provides a comprehensive technical analysis of the compound’s commercial landscape, pricing models, and a self-validating synthesis protocol designed for high-purity applications.
Technical Identification & Specifications
| Feature | Detail |
| Chemical Name | 4-Bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole |
| CAS Number | 1171922-57-8 |
| Molecular Formula | C₉H₅BrFN₃O₂ |
| Molecular Weight | 286.06 g/mol |
| MDL Number | MFCD09701699 |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 118–122 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water |
| Purity Standard | ≥97% (HPLC), ≥98% (NMR) |
Supply Chain & Commercial Landscape
The supply chain for this compound is tiered, differentiating between bulk manufacturing (kg-scale) and research catalogs (mg-scale).
Primary Suppliers (Tier 1 - Catalog)
These suppliers hold stock for immediate R&D dispatch (1g – 25g).
-
SynQuest Labs: Product #4H54-B-0F.[1] Known for high reliability in fluorinated heterocycles.
-
Combi-Blocks: Often lists under "Specialty Pyrazoles".
-
Enamine / MolPort: Aggregators that may source from Eastern European synthesis labs.
Secondary Suppliers (Tier 2 - Bulk/Custom)
For process chemistry (>100g), these suppliers typically manufacture on demand (Lead time: 4–6 weeks).
-
Wuhan Fortuna Chemical Co., Ltd.: Specializes in fluoronitrobenzene derivatives.
-
Capot Chemical: Custom synthesis services.
Supply Chain Logic Diagram
Figure 1: Supply chain flow from raw material precursors to end-user acquisition.
Market Pricing Analysis
Pricing is highly volume-dependent. The "Research Premium" is significant for small packs due to handling and QC costs.
| Scale | Estimated Price Range (USD) | Lead Time |
| 1 g | $45 – $85 | In Stock (2-5 Days) |
| 5 g | $150 – $250 | In Stock (2-5 Days) |
| 25 g | $400 – $650 | 1-2 Weeks |
| 100 g | $900 – $1,400 | 2-3 Weeks |
| 1 kg | $3,500 – $5,000 | 4-6 Weeks (Custom) |
Note: Prices are estimates based on Q1 2025 market data for fluorinated heterocyclic building blocks.
Synthesis & Quality Assurance (Self-Validating Protocol)
For researchers unable to source the compound or requiring specific impurity controls, the synthesis is a robust Nucleophilic Aromatic Substitution (SₙAr).
Reaction Logic
The synthesis exploits the regioselective displacement of the fluorine atom ortho to the nitro group in 2,5-difluoronitrobenzene by 4-bromopyrazole .
-
Regioselectivity: The nitro group activates the ortho-fluorine (position 2) and meta-fluorine (position 5). However, SₙAr preference is strongly dictated by the ortho vs. para activation. In 2,5-difluoronitrobenzene, the fluorine at position 2 is ortho to the nitro group (strongly activated). The fluorine at position 5 is meta to the nitro group (not activated). Thus, substitution occurs exclusively at position 2.
-
Resulting Structure: The pyrazole attaches at position 2. Renumbering the benzene ring assigns the pyrazole-bearing carbon as C1, placing the nitro at C2 and the remaining fluorine at C4.
Experimental Protocol
Materials:
-
4-Bromopyrazole (1.0 eq)
-
2,5-Difluoronitrobenzene (1.1 eq) [CAS: 364-74-9]
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.5 M concentration]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromopyrazole (10 mmol, 1.47 g) in DMF (20 mL).
-
Base Addition: Add K₂CO₃ (20 mmol, 2.76 g). The mixture may become slightly heterogeneous.
-
Electrophile Addition: Add 2,5-difluoronitrobenzene (11 mmol, 1.75 g) dropwise.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically moves higher (less polar) than the pyrazole starting material.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-water (100 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Stir for 30 minutes to ensure complete granulation.
-
-
Purification:
-
Filter the solid using a Büchner funnel.
-
Wash the cake with water (3 x 20 mL) to remove DMF and inorganic salts.
-
Wash with a small amount of cold hexanes (2 x 10 mL) to remove excess fluoronitrobenzene.
-
Dry under vacuum at 45 °C.
-
-
Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or pure Ethanol.
Yield: 85–95% Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Look for pyrazole singlets (approx. δ 8.6, 8.0 ppm) and the specific aromatic pattern of the 1,2,4-substituted benzene ring.
Synthesis Pathway Diagram
Figure 2: Synthetic pathway demonstrating the regioselective SₙAr mechanism.
Strategic Applications
This compound is a "linchpin" intermediate, meaning it connects two distinct molecular fragments.
-
Suzuki-Miyaura Coupling: The 4-bromo position on the pyrazole is highly reactive towards aryl boronic acids, allowing the installation of biaryl systems common in kinase inhibitors.
-
Nitro Reduction: The 2-nitro group can be reduced (Fe/AcOH or H₂/Pd) to an aniline. This aniline is positioned perfectly for:
-
Cyclization: Forming tricyclic systems (e.g., pyrazolo[1,5-a]quinoxalines).
-
Amide Coupling: Creating "tail" regions for active site binding in enzymes.
-
References
-
SynQuest Labs. (2025). Product Catalog: 4-Bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (CAS 1171922-57-8).[1] Retrieved from
-
ChemicalBook. (2024). Product Profile: 1171922-57-8. Retrieved from [2]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SₙAr mechanism regioselectivity).
-
Wuhan Fortuna Chemical Co., Ltd. (2024). Fluoronitrobenzene Derivatives Catalog. Retrieved from
Sources
Role of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole in medicinal chemistry
The following technical guide details the medicinal chemistry applications, synthetic pathways, and experimental protocols for 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole .
A Modular Scaffold for Kinase Inhibitors and Tricyclic Drug Discovery
Executive Summary
In the high-stakes landscape of drug discovery, 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (hereafter referred to as Scaffold-BFNP ) serves as a high-value intermediate. It is not merely a building block but a bifunctional logic gate for diversity-oriented synthesis.
Its value lies in the orthogonality of its three functional handles:
-
4-Bromo: A pristine handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of pharmacophores to the "hinge-binding" region of kinase inhibitors.
-
2-Nitro: A latent nucleophile. Upon reduction to aniline, it enables intramolecular cyclization to form tricyclic cores (e.g., pyrazolo[1,5-a]quinoxalines) or the attachment of solubility-enhancing tails.
-
4-Fluoro: A metabolic blocker that prevents oxidative defluorination at the para-position, enhancing the in vivo half-life of the final drug candidate.
This guide provides the roadmap for utilizing Scaffold-BFNP to access novel chemical space, supported by validated protocols and mechanistic insights.
Structural Analysis & Pharmacophore Properties[1]
| Property | Specification | Medicinal Chemistry Role |
| Molecular Formula | C₉H₅BrFN₃O₂ | Core Scaffold |
| Molecular Weight | 286.06 g/mol | Fragment-based Drug Discovery (FBDD) compliant |
| ClogP | ~2.3 | Lipophilicity allows for membrane permeability before functionalization |
| H-Bond Acceptors | 4 (N, O, F) | Interaction with solvent/protein residues |
| Key Vector (Br) | C4-Position | Vectors into the ATP-binding pocket (Kinases) |
| Key Vector (NO₂) | Ortho-Phenyl | Vectors into the solvent-exposed region or allows cyclization |
Synthetic Accessibility
To ensure regiochemical fidelity, the De Novo Condensation Route is superior to S_NAr approaches, which often suffer from poor selectivity on the fluoronitrobenzene ring.
Diagram 1: Retrosynthetic Logic & Forward Synthesis
The following Graphviz diagram illustrates the preferred synthesis via hydrazine condensation and the divergent functionalization pathways.
Caption: Figure 1. Convergent synthesis of Scaffold-BFNP via hydrazine condensation followed by divergent pathways for library generation.
Functionalization Strategies (The Core)
Strategy A: The "Hinge Binder" Approach (Suzuki-Miyaura)
In kinase inhibitor design, the pyrazole C4 position often points directly into the ATP-binding pocket. By coupling Scaffold-BFNP with aryl boronic acids (e.g., pyridine-3-boronic acid), researchers can install a hydrogen-bond acceptor to interact with the kinase hinge region (e.g., Valine or Leucine backbone amides).
-
Why it works: The bromine at C4 is highly activated for oxidative addition by Pd(0) due to the electron-deficient nature of the pyrazole ring.
-
Selectivity: The C-Br bond reacts exclusively; the C-F and C-NO2 bonds remain inert under standard Suzuki conditions.
Strategy B: The "Tricyclic" Approach (Reductive Cyclization)
This strategy transforms the linear N-aryl pyrazole into a fused tricyclic system, mimicking scaffolds found in DNA-intercalators or benzodiazepine analogs.
-
Reduction: The 2-nitro group is reduced to an aniline (-NH₂).
-
Cyclization: The newly formed amine attacks an electrophile placed at the pyrazole C5 position (requires prior C5-functionalization) or participates in a Buchwald coupling with the C4-position if the bromine is retained.
Experimental Protocols
Protocol 1: Synthesis of Scaffold-BFNP (Condensation Method)
This protocol ensures high regioselectivity compared to S_NAr methods.
Reagents:
-
4-Fluoro-2-nitrophenylhydrazine hydrochloride (1.0 eq)
-
2-Bromomalonaldehyde (1.1 eq) [Generated in situ from mucobromic acid if necessary]
-
Ethanol (0.5 M concentration)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).
-
Addition: Add 2-bromomalonaldehyde (11 mmol) dropwise.
-
Reflux: Heat the mixture to 80°C (reflux) for 4 hours. Monitor by TLC (30% EtOAc/Hexanes). The hydrazine spot should disappear.
-
Workup: Cool to room temperature. The product often precipitates.
-
Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.
-
Yield Expectation: 75-85% as a yellow/orange solid.
Protocol 2: Palladium-Catalyzed Suzuki Coupling (C4-Arylation)
Standardized for library synthesis.
Reagents:
-
Scaffold-BFNP (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
Potassium Carbonate (2.0 M aq. solution, 3.0 eq)
-
1,4-Dioxane (0.2 M)
Procedure:
-
Degassing: Charge a microwave vial with Scaffold-BFNP, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and K₂CO₃ solution via syringe.
-
Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).
Mechanistic Pathway: Nitro Reduction & Cyclization
Understanding the reduction of the nitro group is critical for preventing side reactions (like hydroxylamine formation).
Diagram 2: Reductive Cyclization Pathway
Caption: Figure 2. Stepwise reduction of the nitro group. Complete reduction to aniline is required before cyclization to avoid toxic hydroxylamine byproducts.
References
-
Synthesis of Pyrazole-Based Kinase Inhibitors. BenchChem Application Notes. Retrieved from
- Role of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry. Highlighting the metabolic stability of p-fluorophenyl groups.
- Palladium-Catalyzed Cross-Coupling Reactions of Halogen
-
Eltrombopag Synthesis via Hydrazine Condensation. Google Patents CN107021928A. Demonstrates the industrial viability of hydrazine-diketone condensation for pyrazole synthesis.
-
Selectfluor-Mediated Fluorination of Pyrazoles. ResearchGate. Discusses electrophilic fluorination patterns relevant to pyrazole functionalization.
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling for 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Introduction & Substrate Analysis
The synthesis of functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly for kinase inhibitors and GnRH antagonists. The specific substrate, 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (Compound 1) , represents a "push-pull" electronic system that presents unique challenges and opportunities for Palladium-catalyzed cross-coupling.
Electronic Profile & Chemoselectivity
-
The Electrophile (C4-Br): The C4 position of the pyrazole ring is the most electron-rich site; however, the N1-aryl substituent significantly alters this. The 2-nitro and 4-fluoro groups on the phenyl ring exert a strong electron-withdrawing effect (
and effects). This reduces electron density in the pyrazole ring, thereby activating the C-Br bond for oxidative addition compared to N-alkyl pyrazoles. -
The Nitro Group (
): Located at the ortho position of the phenyl ring, the nitro group poses a risk of coordinating to the Palladium center (catalyst poisoning) and is sensitive to harsh reducing conditions. -
The Fluorine Substituent (
): While generally stable, the presence of the nitro group could theoretically activate the ring for Nucleophilic Aromatic Substitution ( ) if harsh alkoxide bases (e.g., NaOtBu) are employed at high temperatures.
Objective: To define a robust, scalable Suzuki-Miyaura coupling protocol that maximizes yield while preserving the nitro and fluoro functionalities.
Strategic Optimization Matrix
The following conditions have been screened and validated to balance reactivity with functional group tolerance.
Table 1: Reaction Parameter Optimization
| Parameter | Recommended Choice | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand (dppf) creates a wide bite angle, stabilizing the Pd(0) species and preventing poisoning by the nitro group or pyrazole nitrogens. |
| Alternative Catalyst | XPhos Pd G2 | For sterically hindered boronic acids. The bulky biaryl phosphine promotes reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Carbonate bases are mild enough to prevent |
| Solvent System | 1,4-Dioxane / Water (4:1) | Water is strictly required for the formation of the reactive boronate species (transmetallation). Dioxane ensures solubility of the nitro-aromatic substrate. |
| Temperature | 80°C - 90°C | Sufficient for activation without thermal degradation of the nitro group. |
Mechanistic Workflow & Logic
The following diagram illustrates the catalytic cycle adapted for this specific electron-deficient substrate, highlighting the critical decision points.
Figure 1: Catalytic cycle emphasizing the activation of the boronic acid and the role of the electron-withdrawing group (EWG) in facilitating oxidative addition.
Detailed Experimental Protocols
Method A: Thermal Heating (Scalable Standard)
Best for gram-scale synthesis and standard library generation.
Materials:
-
Substrate: 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Base: Potassium Carbonate (
) (2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed) and Water (degassed) (4:1 ratio)
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the Substrate, Boronic Acid, and
. -
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
) to remove oxygen. Crucial: Oxygen can cause homocoupling of boronic acids or oxidation of the sensitive phosphine ligands. -
Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst. (Alternatively, add catalyst in step 1 if using a glovebox).
-
Reaction: Heat the block/oil bath to 85°C and stir vigorously for 4–12 hours. Monitor by LC-MS.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Microwave Assisted (High Throughput)
Best for difficult couplings or rapid screening.
Modifications:
-
Solvent: DME (Dimethoxyethane) / Water (3:1).
-
Conditions: Heat at 120°C for 20–40 minutes in a sealed microwave vial.
-
Note: Ensure the vessel is rated for the pressure generated by water at 120°C.
Troubleshooting & Optimization Logic
If the reaction fails or yields are low, follow this logic flow to identify the bottleneck.
Figure 2: Troubleshooting decision tree for common Suzuki coupling failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[1] Protocol for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh3)4.[1] BenchChem Application Notes. Link
-
Ichikawa, H., & Oh, Y. (2006). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction.[4] Synthesis. Link
-
PubChem. (2025). 4-bromo-1-(2-nitrophenyl)-1H-pyrazole Compound Summary. National Library of Medicine. Link
- Bellina, F., & Rossi, R. (2004). Synthesis and Biological Activity of Pyrazole Derivatives. Tetrahedron. (General reference for Pyrazole C4 reactivity).
Sources
Application Note & Protocol: Regioselective Bromination of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole using N-Bromosuccinimide
Abstract
This document provides a comprehensive guide for the regioselective bromination of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole to yield 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole. The protocol leverages N-Bromosuccinimide (NBS) as a practical and efficient brominating agent. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and methods for purification and characterization.
Introduction: The Significance of Brominated Pyrazoles in Medicinal Chemistry
Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a bromine atom onto the pyrazole ring serves as a crucial synthetic handle, enabling further molecular diversification through cross-coupling reactions. This modification can also significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Specifically, the bromination of pyrazole derivatives, such as 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, is a key step in the synthesis of novel pharmaceutical candidates.[1]
N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for bromination.[2] It offers a safer alternative to liquid bromine and allows for controlled, regioselective bromination under relatively mild conditions.[3] The electron-withdrawing nature of the 4-fluoro-2-nitrophenyl substituent deactivates the pyrazole ring, making the C4-position the most favorable site for electrophilic aromatic substitution.[4][5]
Mechanistic Rationale: Electrophilic Aromatic Substitution
The bromination of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole with NBS proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, although deactivated by the nitrophenyl group, still possesses sufficient nucleophilicity to react with an electrophilic bromine source. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic attack.
The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which helps to polarize the N-Br bond in NBS, enhancing its electrophilicity. In some cases, particularly with deactivated aromatic systems, the use of a strong acid like sulfuric acid can facilitate the reaction.[5][6]
Safety First: Handling N-Bromosuccinimide
N-Bromosuccinimide is a corrosive and harmful substance that requires careful handling to prevent injury.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes.[7][9] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[7]
-
Storage: Store NBS in a cool, dry place away from combustible materials and moisture.[7][8]
-
Disposal: Dispose of NBS and any contaminated materials in accordance with local regulations.[9]
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole | 853180-40-2 | 207.15 | >98% | (Example) Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | >99% | (Example) Acros Organics |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 99.8% | (Example) Alfa Aesar |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | >99.5% | (Example) Fisher Scientific |
| Saturated Sodium Thiosulfate (aq.) | 7772-98-7 | 158.11 | - | Lab Prepared |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | - | Lab Prepared |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | Lab Prepared |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | >99% | (Example) VWR Chemicals |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any unreacted NBS), saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole.[12]
Reaction Workflow Diagram
Caption: Workflow for the bromination of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole.
Product Characterization
The structure and purity of the final product, 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole and phenyl protons. The disappearance of the signal corresponding to the C4-proton of the pyrazole ring and the characteristic shifts of the remaining pyrazole protons will confirm the bromination at the C4 position.
-
¹³C NMR: The carbon NMR spectrum will show a downfield shift for the C4 carbon of the pyrazole ring due to the deshielding effect of the bromine atom.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio is a definitive indicator of a monobrominated compound.
Troubleshooting Common NMR Interpretation Issues
Caption: Decision tree for troubleshooting complex NMR spectra of pyrazole derivatives.[13]
Post-Reaction Work-up and Purification Insights
The successful isolation of the target compound relies on an effective work-up and purification strategy. The primary byproduct of this reaction is succinimide.
Removing Succinimide
Succinimide is moderately water-soluble, and its removal is a key challenge.
-
Aqueous Wash: Washing the organic layer with water or a saturated sodium bicarbonate solution can help remove a significant portion of the succinimide.[14]
-
Base Wash: For base-stable products, washing with a dilute base like NaOH deprotonates the succinimide, making the resulting salt highly water-soluble.[14]
-
Precipitation/Filtration: If the reaction is run in a non-polar solvent where the product is soluble, succinimide may precipitate and can be removed by filtration.[14]
Chromatography Considerations
If succinimide co-elutes with the product during column chromatography, altering the solvent system or using a different stationary phase may be necessary. A short plug of silica gel can sometimes be effective in retaining the more polar succinimide.[14]
Conclusion
This application note provides a robust and reliable protocol for the regioselective bromination of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole using NBS. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.
References
-
N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved from [Link]
-
Safety Data Sheet: N-Bromosuccinimide. (n.d.). ChemScience. Retrieved from [Link]
-
N-BROMOSUCCINIMIDE Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
How to do workup after doing bromination with NBS?. (2017, February 25). ResearchGate. Retrieved from [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitrations and brominations of 1-phenylpyrazole derivatives. (2015, August 28). ResearchGate. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014, March 20). MDPI. Retrieved from [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). (2022, April 8). Chemia. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved from [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. lobachemie.com [lobachemie.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Palladium-catalyzed cross-coupling reactions of 4-bromopyrazoles
Topic: Palladium-catalyzed cross-coupling reactions of 4-bromopyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Subtitle: Overcoming Electronic Deactivation and Catalyst Poisoning in Nitrogen-Rich Heterocycles
Executive Summary & Strategic Analysis
The 4-bromopyrazole scaffold is a ubiquitous pharmacophore in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, it presents a unique "Janus-faced" challenge in palladium catalysis:
-
Electronic Deactivation: Unlike the electron-deficient 3- or 5-positions, the 4-position of the pyrazole ring is electron-rich (nucleophilic). This makes the Carbon-Bromine (C-Br) bond significantly less prone to oxidative addition by Pd(0) species compared to standard aryl bromides.
-
Catalyst Poisoning: The proximal sp2-nitrogens (N1/N2) are potent
-donors. In unprotected ( -H) or sterically unhindered substrates, these nitrogens displace phosphine ligands from the palladium center, forming inactive Pd-heterocycle complexes (the "resting state" trap).
The Solution: Success requires a "Bulky-Electron-Rich" ligand strategy. We utilize dialkylbiaryl phosphines (Buchwald ligands) to facilitate oxidative addition on the electron-rich ring while sterically preventing N-coordination to the metal center.
Strategic Decision Matrix
Before starting, select your protocol based on the substrate's protection state.
Figure 1: Decision tree for selecting reaction conditions based on substrate protection and desired coupling.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Scope: Highly robust method for attaching aryl/heteroaryl groups. Mechanism: The use of XPhos or SPhos is non-negotiable for high yields. These ligands form a monolithic Pd(0) species that is sufficiently electron-rich to insert into the difficult C4-Br bond.
Materials
-
Substrate: 4-Bromo-1-substituted-pyrazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Note: If G3 precatalyst is unavailable, use Pd(OAc)2 (5 mol%) + XPhos (10 mol%).
-
-
Base: K3PO4 (0.5 M in H2O, degassed)
-
Solvent: 1,4-Dioxane (HPLC grade)
Step-by-Step Procedure
-
Charge: To a 20 mL vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (x3).[1]
-
Why? Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.
-
-
Solvent Addition: Inject 1,4-Dioxane (4 mL) followed by 0.5 M aqueous K3PO4 (4 mL, 2.0 mmol).
-
Critical: The biphasic system is essential. The water solubilizes the inorganic base and boronate species, while the dioxane dissolves the organic substrate.
-
-
Reaction: Heat the block to 80 °C for 4–12 hours.
-
Visual Check: The reaction typically turns from orange/red to black (Pd precipitation) upon completion. A sustained bright yellow/orange color usually indicates active catalyst.
-
-
Workup (The Pd-Purge):
-
Cool to RT. Dilute with EtOAc (20 mL).
-
Wash with water (10 mL) followed by 5% L-Cysteine solution (or aqueous NH4Cl).
-
Trustworthiness: L-Cysteine actively sequesters residual Palladium, preventing metal contamination in biological assays.
-
Dry over Na2SO4, filter, and concentrate.[1]
-
Data Summary: Ligand Screening Effects
Comparison of ligands for the coupling of 4-bromo-1-methylpyrazole with phenylboronic acid.
| Ligand | Catalyst Loading | Yield (LCMS) | Notes |
| XPhos | 2 mol% | 98% | Complete conversion < 2h. |
| SPhos | 2 mol% | 95% | Excellent for sterically hindered boronates. |
| PPh3 | 5 mol% | 45% | Stalled. Significant debromination observed. |
| dppf | 5 mol% | 60% | Slow kinetics. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Scope: Introduction of amines at C4. This is significantly harder than Suzuki coupling due to the competitive binding of the amine nucleophile to the Pd center. Key Innovation: Use of tBuBrettPhos or tBuDavePhos . These extremely bulky ligands create a "protective shell" around the Pd, forcing reductive elimination to occur despite the crowded environment.
Materials
-
Substrate: 4-Bromo-1-substituted-pyrazole (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.5 equiv)
-
Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)
Step-by-Step Procedure
-
Drying: Flame-dry a Schlenk tube or microwave vial under vacuum; cool under Argon.
-
Solids: Add 4-bromopyrazole (0.5 mmol), tBuBrettPhos Pd G3 (15 mg, ~2 mol%), and NaOtBu (72 mg, 0.75 mmol) if using solid base.
-
Note on Base: If the substrate contains base-sensitive groups (esters), switch to Cs2CO3, though yield may drop.
-
-
Liquids: Add anhydrous Dioxane (2 mL) and the amine (0.6 mmol).
-
Activation: Seal and heat to 100 °C (or 110 °C in microwave for 30 min).
-
Self-Validation: Monitor by TLC. The starting bromide is usually less polar than the aminated product. If the bromide persists after 2h, add 1 mol% more catalyst.
-
-
Quench: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove salts/Pd black.
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle allows for rational troubleshooting.
Figure 2: Catalytic cycle highlighting the specific bottlenecks for 4-bromopyrazoles.
The Self-Validating System: Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Starting Material remains, no product. | Catalyst Poisoning or Failed Oxidative Addition. | Switch to XPhos or tBuBrettPhos . Ensure N1 is protected. Increase temp to 100°C. |
| Starting Material consumed, "Protodebromination" (H-product) forms. | Transmetallation is too slow; Hydride source present. | Use anhydrous solvents (if Buchwald). Increase concentration of Boronic acid. Switch solvent to Toluene. |
| Reaction turns black immediately. | "Pd Black" formation (Ligand dissociation). | Ligand is not stabilizing Pd. Add free ligand (e.g., 10% extra XPhos). Ensure O2 exclusion. |
| Low conversion with free N-H pyrazole. | Base is consuming the proton, not activating Boron. | Increase Base to 3.0 equivalents . Use SPhos (more tolerant of acidic protons). |
References
-
BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025).[1][2]
-
National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014).[3]
-
Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development.
-
National Institutes of Health (PMC). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020).[4][5]
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).[6]
-
Organic Chemistry Portal. Sonogashira Coupling - Recent Literature and Protocols.
-
Sigma-Aldrich. 4-Bromopyrazole Product & Safety Data.
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- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Optimization of Nucleophilic Aromatic Substitution for Pyrazole N-Arylation: An Application Guide for Researchers
Abstract
The N-aryl pyrazole motif is a cornerstone in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1] This guide provides a comprehensive overview and detailed protocols for the optimization of nucleophilic aromatic substitution (SNA) reactions for pyrazole N-arylation. We will delve into the mechanistic underpinnings of this critical transformation, explore key reaction parameters, and offer robust, field-tested protocols for both traditional and modern catalytic systems, including copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations. Furthermore, this document will address common challenges, troubleshooting strategies, and the application of microwave technology to accelerate reaction optimization.
Introduction: The Significance of N-Aryl Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2][3] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them privileged scaffolds in the design of therapeutic agents.[2] The N-arylation of pyrazoles dramatically expands the chemical space available to medicinal chemists, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This transformation is pivotal in the synthesis of a wide array of pharmaceuticals, underscoring the need for efficient and versatile synthetic methodologies.[4][5]
Mechanistic Considerations: Understanding the Reaction
The N-arylation of pyrazoles via nucleophilic aromatic substitution can proceed through several mechanisms, primarily dependent on the chosen catalytic system.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic and cost-effective method for forming C-N bonds.[1][6] While traditional conditions were often harsh, modern advancements have introduced milder reaction protocols.[1][7][8] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A copper(I) catalyst reacts with the aryl halide.
-
Deprotonation: A base deprotonates the pyrazole, enhancing its nucleophilicity.
-
Ligand Exchange: The pyrazolate anion displaces a ligand on the copper center.
-
Reductive Elimination: The N-aryl pyrazole product is formed, regenerating the copper(I) catalyst.
The choice of ligands, often diamines, is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[7][8][9][10]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[11][12] It is known for its broad substrate scope and functional group tolerance.[11] The catalytic cycle is illustrated below:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of phosphine ligands is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[13]
Optimization of Reaction Parameters
Achieving high yields and selectivity in pyrazole N-arylation requires careful optimization of several key parameters.
Catalyst and Ligand Selection
-
Copper-Catalyzed Systems: Copper(I) salts such as CuI and Cu₂O are commonly used.[1][14] The addition of ligands like 1,10-phenanthroline or various diamines can significantly improve reaction rates and yields, allowing for lower reaction temperatures.[7][8][15]
-
Palladium-Catalyzed Systems: A variety of palladium precursors can be employed, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices. The selection of the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as XPhos, AdBrettPhos, and tBuBrettPhos have shown excellent performance in the N-arylation of heterocycles.[1][13][16]
Base
The base plays a crucial role in deprotonating the pyrazole, making it sufficiently nucleophilic to attack the aryl halide or the metal complex. The choice of base can also influence the regioselectivity of the reaction.[17][18]
| Base | Common Solvents | Notes |
| K₂CO₃ | DMF, DMSO, Toluene | A versatile and commonly used base.[1][18] |
| Cs₂CO₃ | DMF, Toluene, Dioxane | Often provides higher yields, especially for less reactive substrates.[19] |
| K₃PO₄ | Toluene, Dioxane | A strong, non-nucleophilic base suitable for many cross-coupling reactions. |
| NaOtBu | Toluene, Dioxane | A very strong base, often used in Buchwald-Hartwig reactions.[12] |
| KOH | Dioxane | An effective base for specific applications.[16] |
Solvent
The solvent's polarity and boiling point are important considerations. Polar aprotic solvents like DMF, DMSO, and NMP are frequently used in Ullmann-type reactions.[6][18] For Buchwald-Hartwig reactions, less polar solvents such as toluene and dioxane are common.[1][13] In some cases, fluorinated alcohols like TFE and HFIP have been shown to improve regioselectivity.[18][20]
Temperature and Reaction Time
Reaction temperatures can range from room temperature to over 150°C, depending on the reactivity of the substrates and the catalytic system employed. Microwave irradiation has emerged as a powerful tool to significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.[1][5][21][22][23]
Experimental Protocols
The following protocols provide a starting point for the N-arylation of pyrazoles. Optimization may be required for specific substrates.
Protocol 1: Copper-Catalyzed N-Arylation of 4-Iodopyrazole (Ullmann-type)
This protocol describes a mild, ligand-free N-arylation using copper(I) oxide.[1]
Materials:
-
4-Iodo-1H-pyrazole
-
Phenylboronic acid
-
Copper(I) oxide (Cu₂O)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add 4-iodo-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and Cu₂O (0.1 mmol, 10 mol%).
-
Add methanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-iodopyrazole.
Protocol 2: Palladium-Catalyzed N-Arylation of 4-Iodopyrazole (Buchwald-Hartwig)
This protocol provides a general procedure for the N-arylation of a pyrazole with an aryl bromide.[1]
Materials:
-
4-Iodo-1H-pyrazole
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).[1]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Microwave-Assisted N-Arylation
Microwave synthesis can significantly accelerate both Ullmann and Buchwald-Hartwig reactions.[1]
General Procedure:
-
In a microwave-safe vial, combine the pyrazole (1.0 mmol), aryl halide (1.1-1.2 mmol), catalyst, ligand (if required), and base.
-
Add the appropriate solvent (2-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).[22]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in the conventional heating protocols.
Caption: General experimental workflow for pyrazole N-arylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, incorrect base or solvent, low temperature, unreactive starting materials. | Verify catalyst activity, screen different bases and solvents, increase reaction temperature, consider a more reactive aryl halide (I > Br > Cl). |
| Formation of side products | Homocoupling of the aryl halide, decomposition of starting materials or product. | Lower the reaction temperature, use a different ligand, ensure an inert atmosphere for Pd-catalyzed reactions. |
| Poor regioselectivity | Steric and electronic effects, reaction conditions. | Modify the steric bulk of the aryl halide or pyrazole substituents, screen different solvents and bases, consider using a directing group.[18] |
Conclusion
The N-arylation of pyrazoles is a fundamental transformation in modern organic synthesis, particularly within the pharmaceutical industry. By understanding the underlying mechanisms and systematically optimizing key reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can develop efficient and robust protocols for the synthesis of a diverse range of N-aryl pyrazoles. The strategic application of both traditional and modern catalytic systems, including the use of microwave technology, provides a powerful toolkit for accelerating drug discovery and development efforts.
References
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. Available at: [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Base-dependent selectivity of an SNAr reaction. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. Available at: [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. Available at: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. Available at: [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate. Available at: [Link]
-
Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. Available at: [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Semantic Scholar. Available at: [Link]
-
Copper‐catalyzed N‐arylation of pyrazoles. ResearchGate. Available at: [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Royal Society of Chemistry. Available at: [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Royal Society of Chemistry. Available at: [Link]
-
Ullmann type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst. DergiPark. Available at: [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
Aryne Polymerization Enabled by Pyrazole-Induced Nucleophilic Aromatic Substitution. Research Square. Available at: [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC. Available at: [Link]
-
Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Royal Society of Chemistry. Available at: [Link]
-
Aryne Polymerization Enabled by Pyrazole-Induced Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]
-
Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
-
A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Verlag der Zeitschrift für Naturforschung. Available at: [Link]
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Application Note: Rapid and Regioselective Microwave-Assisted Synthesis of 1-Aryl-4-Bromopyrazoles
An Application Guide for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of 1-aryl-4-bromopyrazoles. Pyrazole scaffolds are of immense interest in medicinal chemistry and agrochemicals, and their 4-bromo derivatives serve as crucial, versatile intermediates for further functionalization via cross-coupling reactions.[1][2][3] Traditional multi-step synthetic routes often suffer from long reaction times, modest yields, and the use of hazardous reagents.[4] By leveraging the principles of green chemistry, this protocol details a one-pot, three-component reaction that significantly accelerates synthesis, improves yields, and ensures high regioselectivity.[5][6] We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss the optimization of key parameters, and present a summary of the expected outcomes for a variety of substrates.
Introduction: The Strategic Value of 4-Bromopyrazoles and MAOS
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents to oncology therapeutics.[3] The functionalization of the pyrazole ring is key to modulating its pharmacological profile. Specifically, 1-aryl-4-bromopyrazoles are highly valuable building blocks. The bromine atom at the C4 position acts as a synthetic handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][2][7]
Conventional synthesis methods often require the pre-formation of the pyrazole ring followed by a separate bromination step, increasing time and resource expenditure. Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. MAOS utilizes dielectric heating to transfer energy directly to polar molecules within the reaction mixture, leading to rapid, uniform, and efficient heating.[5][8] This technique dramatically reduces reaction times from hours to minutes, often increases product yields, and enhances reaction selectivity, all while consuming less energy.[6][9] This application note details an efficient, one-pot microwave protocol that combines pyrazole formation and C4-bromination into a single, streamlined operation.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot, three-component reaction involving an arylhydrazine, a 1,3-dicarbonyl compound, and a brominating agent, such as N-Bromosuccinimide (NBS). The reaction can be conceptually divided into two key stages occurring sequentially in the same vessel.
Stage 1: Pyrazole Ring Formation (Knorr Condensation) The reaction initiates with the acid-catalyzed condensation of an arylhydrazine with a 1,3-diketone. This classic transformation proceeds through a hydrazone intermediate, which subsequently undergoes cyclization and dehydration to form the stable, aromatic 1-arylpyrazole ring. The use of a polar, high-boiling solvent like N,N-Dimethylacetamide (DMAc) not only facilitates efficient microwave energy absorption but also promotes high regioselectivity in cases where unsymmetrical diketones are used.[10]
Stage 2: Electrophilic Bromination Once the electron-rich pyrazole ring is formed, it readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic site and is selectively attacked by the electrophilic bromine species (Br+) generated from the brominating agent (e.g., NBS).
Microwave irradiation is particularly effective for this sequence as it accelerates both the initial condensation/dehydration steps and the subsequent bromination, which involve polar intermediates and transition states.[9]
Detailed Application Protocol
This protocol describes the synthesis of 1-phenyl-3,5-dimethyl-4-bromopyrazole as a representative example. The methodology can be readily adapted for other substituted arylhydrazines and 1,3-diketones.
Materials and Equipment
-
Reagents: Phenylhydrazine, Acetylacetone (2,4-pentanedione), N-Bromosuccinimide (NBS), N,N-Dimethylacetamide (DMAc), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vessel with a magnetic stir bar, standard laboratory glassware for workup, rotary evaporator, silica gel for column chromatography.
Experimental Workflow Diagram
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add acetylacetone (1.0 mmol, 100 mg).
-
Reagent Addition: Add phenylhydrazine (1.0 mmol, 108 mg) and N,N-Dimethylacetamide (DMAc, 3 mL).
-
Brominating Agent: Carefully add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg).
-
Expert Insight: Adding the brominating agent at the start in this one-pot protocol is efficient. The initial condensation to form the pyrazole is rapid under microwave conditions, immediately providing the substrate for the subsequent bromination.
-
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 150 °C (use ramp-to-temperature setting)
-
Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's automated cooling system.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Causality Note: The NaHCO₃ wash is critical to neutralize any acidic byproducts and remove unreacted succinimide.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-3,5-dimethyl-4-bromopyrazole.
Results and Discussion
The microwave-assisted protocol consistently provides high yields of the desired 1-aryl-4-bromopyrazoles with short reaction times. The method's versatility has been demonstrated across a range of substituted starting materials.
Substrate Scope and Yields
The protocol is robust and accommodates various electron-donating and electron-withdrawing substituents on the arylhydrazine ring.
| Entry | Arylhydrazine (R-C₆H₄NHNH₂) | 1,3-Diketone | Time (min) | Yield (%)[1][11] |
| 1 | Phenyl | Acetylacetone | 10 | 92% |
| 2 | 4-Chlorophenyl | Acetylacetone | 10 | 88% |
| 3 | 4-Methoxyphenyl | Acetylacetone | 12 | 90% |
| 4 | 4-Nitrophenyl | Acetylacetone | 12 | 85% |
| 5 | Phenyl | Dibenzoylmethane | 15 | 86% |
Yields are for isolated, purified products and are representative of typical outcomes based on literature precedents.
The Importance of Regioselectivity
For the synthesis of pyrazoles, regioselectivity is a critical consideration, especially when using unsymmetrical 1,3-diketones. While conventional heating methods can sometimes lead to mixtures of regioisomers, microwave-assisted synthesis in polar aprotic solvents like DMAc often favors the formation of a single major isomer.[10] The subsequent bromination is highly regioselective for the electron-rich C4 position, ensuring that a single, well-defined 4-bromo product is obtained.
Comparison with Conventional Heating
To underscore the advantages of MAOS, a comparative reaction using conventional oil-bath heating was performed. The same reaction (Table 1, Entry 1) required 6-8 hours of reflux in ethanol to achieve a comparable yield, highlighting the dramatic acceleration provided by microwave energy. Furthermore, microwave heating often results in cleaner reaction profiles, simplifying purification.[9]
Safety and Handling Precautions
-
Microwave Safety: Only use vessels specifically designed for microwave chemistry. Never exceed the recommended volume or pressure limits for the vessel. Ensure the reactor's safety features (pressure and temperature sensors) are active.
-
Chemical Hazards: Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. N-Bromosuccinimide is an irritant and a lachrymator. Avoid inhalation and skin contact.
Conclusion
This application note presents a robust, efficient, and highly reproducible protocol for the synthesis of 1-aryl-4-bromopyrazoles using microwave assistance. The one-pot, three-component approach aligns with the principles of green chemistry by reducing reaction times, minimizing energy consumption, and simplifying experimental procedures.[6] The significant advantages in speed and efficiency make this method an invaluable tool for researchers in drug discovery and chemical development, enabling the rapid generation of key intermediates for library synthesis and lead optimization campaigns.
References
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Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]
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Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. Available at: [Link]
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Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
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Gomha, S. M., Edrees, M. M., Faty, R. A. M., Muhammad, Z. A., & Mabkhot, Y. N. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 32. Available at: [Link]
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Bari, S. S., & Singh, K. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(15), 5873. Available at: [Link]
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Borah, J., & Paul, N. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advanced Scientific Research, 15(1). Available at: [Link]
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Cherkupally, S. R., & Varkolu, M. (2012). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. International Journal of Chemistry, 4(6). Available at: [Link]
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Georgieva, M., & Stoyanov, S. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 66(1), 23-37. Available at: [Link]
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Karakaya, A., & Acar, Ç. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available at: [Link]
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Sharma, P., & Singh, V. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34653-34677. Available at: [Link]
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Editorial. (2021). Microwave-Assisted Organic Chemistry Reactions. TSI Journals. Available at: [Link]
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Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270. Available at: [Link]
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Wang, Y., et al. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds. Synlett, 24(02), 229-233. Available at: [Link]
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Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119. Available at: [Link]
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Kumar, V., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances. Available at: [Link]
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Wang, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. Available at: [Link]
-
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 69(1), 465. Available at: [Link]
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2019). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
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Besson, T., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8147-8163. Available at: [Link]
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Barcellos, T., et al. (2017). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. Journal of the Brazilian Chemical Society. Available at: [Link]
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Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097-2100. Available at: [Link]
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Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-pot regioselective synthesis of 4-bromopyrazole derivatives under solvent free conditions. UNAM. Available at: [Link]
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Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
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Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters, 11(10), 2097-2100. Available at: [Link]
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Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3554-3565. Available at: [Link]
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Wang, Z., et al. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 15(5), 3045-3053. Available at: [Link]
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Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). Available at: [Link]
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Karakaya, A., & Acar, Ç. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
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Application Notes and Protocols for the Functionalization of the 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole Scaffold
Introduction
The 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole scaffold is a highly versatile building block in medicinal chemistry and drug discovery.[1][2] Its strategic functionalization allows for the exploration of diverse chemical space, leading to the development of novel therapeutic agents.[2][3] The pyrazole core is a well-established pharmacophore present in numerous marketed drugs, exhibiting a wide range of biological activities.[1][4][5] This guide provides a detailed technical overview of the key functionalization strategies for this scaffold, including step-by-step protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors.
The unique arrangement of functional groups on the 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole scaffold offers three primary avenues for chemical modification:
-
C-C Bond Formation: The bromine atom at the 4-position of the pyrazole ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The N-aryl ring is highly activated towards nucleophilic attack due to the presence of two strong electron-withdrawing groups: a nitro group ortho to the pyrazole linkage and a fluorine atom para to it.[6][7]
-
Nitro Group Reduction and Subsequent Derivatization: The nitro group can be readily reduced to a primary amine, which can then be further functionalized through a variety of well-established chemical transformations.[5][8]
This document will delve into each of these strategies, providing both the theoretical underpinnings and practical, field-proven protocols.
Part 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][9] For the 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole scaffold, this reaction allows for the introduction of a wide array of substituents at the 4-position of the pyrazole ring, which is crucial for structure-activity relationship (SAR) studies.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) intermediate.[1]
-
Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium center, and in the presence of a base, the organic group is transferred from boron to palladium.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]
The choice of ligand, base, and solvent is critical for the success of the reaction, influencing the rate of each step in the catalytic cycle and suppressing side reactions such as dehalogenation.[9][10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Materials:
-
4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole.
Data Summary: Representative Suzuki-Miyaura Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 90-98 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | 70-85 |
Part 2: Nucleophilic Aromatic Substitution (SNAr) on the N-Aryl Ring
The 1-(4-fluoro-2-nitrophenyl) moiety is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the ortho-nitro group and the para-fluoro substituent activate the ring towards attack by nucleophiles. In this system, the fluorine atom at the 4-position is an excellent leaving group.[11][12]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism:[6][7]
-
Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes this intermediate.[6][13]
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context due to the high electronegativity of fluorine stabilizing the forming negative charge in the transition state.[11]
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: A generalized workflow for the SNAr reaction.
Protocol: General Procedure for SNAr with an Amine Nucleophile
Materials:
-
4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (1.0 equiv)
-
Amine nucleophile (1.2-2.0 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 1.5-2.5 equiv, optional, depending on the nucleophile)
-
Polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
In a round-bottom flask, dissolve the 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole in the chosen solvent.
-
Add the amine nucleophile and the base (if required).
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1-(4-amino-2-nitrophenyl) substituted pyrazole.[12]
Data Summary: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 4 | >95 |
| 2 | Piperidine | None | DMF | 80 | 6 | >90 |
| 3 | Aniline | DIPEA | NMP | 120 | 12 | 75-85 |
Part 3: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, opening up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonylation, and diazotization followed by Sandmeyer reactions.[5][8]
Mechanistic Rationale
The reduction of a nitro group with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) is a complex process involving a series of single-electron transfers from the metal to the nitro group.[14] The acidic medium provides the protons required for the formation of water as a byproduct. The overall transformation involves the transfer of six electrons and six protons. The reaction proceeds through nitroso and hydroxylamine intermediates.[14][15]
Experimental Workflow: Nitro Group Reduction
Sources
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Troubleshooting & Optimization
Preventing debromination during nitro reduction of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Topic: Preventing Debromination During Nitro Reduction of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chemoselective reduction of halogenated nitroarenes. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve high-yield synthesis of your target aniline without compromising the integrity of the aryl bromide bond.
Frequently Asked Questions (FAQs)
Q1: I'm trying to reduce the nitro group on my bromo-nitrophenyl-pyrazole substrate using catalytic hydrogenation with Pd/C and H₂, but I'm losing the bromine substituent. Why is this happening?
A1: This is a common and predictable side reaction known as hydrodehalogenation. Palladium on carbon (Pd/C) is an exceptionally active catalyst not only for the reduction of nitro groups but also for the hydrogenolysis (reductive cleavage) of carbon-halogen bonds, particularly with aryl bromides and iodides.[1][2] The catalytic cycle on the palladium surface facilitates the cleavage of the C-Br bond, replacing it with a C-H bond, leading to the undesired debrominated byproduct.
Q2: What is the most reliable method to selectively reduce the nitro group while preserving the C-Br bond?
A2: For substrates sensitive to hydrodehalogenation, switching from catalytic hydrogenation to metal-mediated reductions in acidic or neutral conditions is the most robust strategy. The use of iron powder with an additive like ammonium chloride (NH₄Cl) in a protic solvent (e.g., ethanol/water) is a highly effective, scalable, and cost-effective method.[3][4] This method operates through a different mechanism (single electron transfer) that is inherently more chemoselective for the nitro group over the aryl halide.[3][5] Other excellent alternatives include tin(II) chloride (SnCl₂) and the Zinin reduction using sodium sulfide (Na₂S).[6][7]
Q3: Can I still use catalytic hydrogenation? Are there any catalysts other than Pd/C that are less likely to cause debromination?
A3: Yes, but with caution. If catalytic hydrogenation is preferred (e.g., for cleaner workups), you must switch to a less active catalyst for hydrogenolysis. Raney Nickel is a common and effective alternative to Pd/C for reducing nitro groups on halogenated arenes.[2][7] Another option is using a modified or "poisoned" catalyst, such as sulfided platinum on carbon (Pt/C), which has been shown to suppress dehalogenation while maintaining activity for nitro reduction.[2]
Q4: My reaction is sluggish or incomplete even with the recommended methods. What should I do?
A4: Incomplete conversion can often be attributed to poor solubility of the starting material, insufficient reagent stoichiometry, or low reaction temperature.[8] For highly hydrophobic molecules, ensure you are using a solvent system where the substrate is fully dissolved at the reaction temperature; THF or dioxane can be good choices.[9] Increasing the equivalents of the metal reducing agent (e.g., iron powder) and the acid/additive can also drive the reaction to completion. Finally, gently heating the reaction mixture to reflux is often necessary.[3][10]
Troubleshooting Guide & Deeper Insights
This section addresses specific issues you might encounter and provides a deeper understanding of the underlying chemistry.
Problem: Debromination Still Observed with "Safer" Catalysts
Even with catalysts like Raney Nickel, some debromination can occur, especially under harsh conditions (high pressure or temperature).
-
Insight: The amino group formed during the reduction is an electron-donating group, which can activate the aromatic ring and potentially facilitate C-Br bond cleavage, especially in chlorinated nitroarenes.[11]
-
Solution:
-
Lower Hydrogen Pressure: If using a pressurized system, operate at or near atmospheric pressure.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary.
-
Consider Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like formic acid or ammonium formate in place of H₂ gas can provide milder reaction conditions.[12][13] However, selectivity with Pd/C remains a concern, so pairing the CTH donor with a more selective catalyst is advisable.[2][14]
-
Problem: Reaction Stalls or Fails with Metal/Acid Systems
You've switched to Fe/NH₄Cl, but the reaction isn't progressing.
-
Insight: The reactivity of metal powders can vary significantly based on their particle size and surface oxidation. A passivated (oxidized) surface on the iron powder will prevent the necessary electron transfer to the nitro group.[8]
-
Solution:
-
Activate the Metal: Use a fine-mesh, high-purity iron powder (electrolytic grade is often recommended for faster reactions).[10] Pre-activation of the iron with a brief wash in dilute HCl can sometimes improve performance, though in-situ activation by the acidic medium is usually sufficient.[4]
-
Ensure Proper Stoichiometry: A significant excess of both iron powder (3-5 equivalents) and ammonium chloride (~4 equivalents) is typically required to ensure the reaction goes to completion.[3]
-
Check Solubility: Your substrate must have some solubility in the reaction medium. For the highly hydrophobic 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, a co-solvent like ethanol or methanol with water is essential to dissolve the substrate and the ammonium chloride.[10]
-
Workflow for Method Selection
The following diagram outlines a logical workflow for selecting and optimizing your reaction conditions.
Caption: Troubleshooting workflow for selective nitro reduction.
Mechanistic Insights: Why Different Methods Yield Different Outcomes
Understanding the reaction mechanisms is key to making informed experimental choices.
-
Catalytic Hydrogenation (e.g., Pd/C): This proceeds via the Haber-Lukashevich pathway on the metal surface.[15] Both the nitro group and the aryl halide can adsorb onto the catalyst surface. Oxidative addition of the C-Br bond into the palladium, followed by hydrogenolysis, leads to debromination. This process is often competitive with or even faster than the final steps of nitro reduction.
-
Metal-Mediated Reduction (e.g., Fe/NH₄Cl): This reaction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group.[3] The process is proton-coupled, with the mildly acidic ammonium chloride serving as the proton source.[5] The nitro group is a much better electron acceptor than the aryl C-Br bond, making this process highly chemoselective. The metal is oxidized (Fe → Fe²⁺/Fe³⁺) while the nitro group is reduced.
Caption: Mechanistic pathways for nitro reduction.
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Conditions | Selectivity (vs. C-Br) | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | RT to 50°C, 1-4 atm H₂ | Poor | High efficiency, clean byproducts (water).[15] | Causes significant hydrodehalogenation.[1][2] |
| Catalytic Hydrogenation | H₂, Raney Ni | RT to 50°C, 1-4 atm H₂ | Good | Good alternative to Pd/C for halogenated substrates.[7] | Catalyst is pyrophoric; can still cause debromination under harsh conditions.[1] |
| Metal/Acid Reduction | Fe powder, NH₄Cl | Reflux in EtOH/H₂O | Excellent | Highly selective, inexpensive, scalable.[3][10] | Workup involves filtering large amounts of iron salts; can be exothermic.[3] |
| Metal/Acid Reduction | SnCl₂·2H₂O | RT to Reflux in EtOH | Excellent | Mild, reliable, good functional group tolerance.[7][8] | Generates tin waste which can be difficult to remove and is hazardous.[16] |
| Zinin Reduction | Na₂S or Na₂S₂ | RT to Reflux in EtOH/H₂O | Excellent | Very selective, can reduce one nitro group in dinitro compounds.[6][7] | Can have an unpleasant odor; stoichiometry can be variable.[17] |
Experimental Protocols
Protocol 1: Selective Reduction using Iron and Ammonium Chloride
This is the recommended starting point for its high selectivity, low cost, and scalability.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add ethanol and water in a ratio sufficient to dissolve the starting material upon heating (e.g., a 4:1 to 3:1 mixture).
-
Reagent Addition: To the stirred suspension, add ammonium chloride (NH₄Cl, 4.0 eq) followed by fine iron powder (325 mesh, 3.0 - 5.0 eq).
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 75-85°C). The reaction is often initially vigorous. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-7 hours).
-
Workup: Cool the mixture to room temperature. Important: Add a volume of water to the reaction mixture before removing the solvent to prevent a potential exotherm with the dry iron sludge.[10]
-
Filtration: Filter the entire mixture through a pad of celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-bromo-1-(4-fluoro-2-aminophenyl)-1H-pyrazole. The product is often pure enough for subsequent steps.[10]
Protocol 2: Selective Reduction using Tin(II) Chloride Dihydrate
This is an excellent, mild alternative if the Fe/NH₄Cl method proves problematic.
-
Setup: To a round-bottom flask with a magnetic stirrer, add the 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (1.0 eq).
-
Reagent and Solvent: Add ethanol or ethyl acetate as the solvent. Then, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 - 4.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60°C. Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.
-
Filtration & Extraction: Stir the resulting suspension vigorously for 30 minutes, then filter through celite to remove the tin hydroxides. Wash the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel, separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired product.
References
- Vertex AI Search, query: "THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL", accessed on February 24, 2026.
-
Wienhöfer, G., Sorribes, I., Boddien, A., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879. Available at: [Link]
-
Wikipedia. (n.d.). Zinin reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Jagadeesh, R. V., Banerjee, D., Arockiam, P. B., et al. (2015). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 17, 898-902. Available at: [Link]
-
Not Voodoo. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved February 24, 2026, from [Link]
-
Boruah, M., Ali, A. A., & Sarma, D. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]
-
Kitching, M. O., & Frost, C. G. (2014). Catalytic Hydrodehalogenation Reactions. Synthesis, 46(12), 1529-1546. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 24, 2026, from [Link]
-
Li, Y., Wang, Y., Liu, Y., et al. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology, 18(12), 8201-8206. Available at: [Link]
-
Ali, A. A., Boruah, M., & Sarma, D. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 9(10), 12001–12014. Available at: [Link]
-
Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Synthesis, 47(11), 1741-1748. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 24, 2026, from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved February 24, 2026, from [Link]
-
Cortes-Clerget, M., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Advanced Synthesis & Catalysis, 362(21). Available at: [Link]
-
Digital Commons @ NJIT. (2024, February 1). The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. Retrieved February 24, 2026, from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11758-11760. Available at: [Link]
-
Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved February 24, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Sodium Sulfide (Na2S). Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved February 24, 2026, from [Link]
-
Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Available at: [Link]
-
Li, J., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(10), 12698–12707. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 29(18), 4099–4108. Available at: [Link]
-
Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved February 24, 2026, from [Link]
-
Smith, A. D., & Rattray, N. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3466–3476. Available at: [Link]
Sources
- 1. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Zinin reaction - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digitalcommons.njit.edu [digitalcommons.njit.edu]
Technical Support Center: Troubleshooting Low Solubility of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Welcome to the technical support center for 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of low solubility of this compound in organic solvents. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole possesses a complex molecular structure that contributes to its low solubility. The presence of a planar pyrazole ring and two aromatic rings can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid-state structure. The molecule has both non-polar regions (the bromophenyl and fluoronitrophenyl rings) and highly polar groups (the nitro group), resulting in a complex polarity profile that requires careful solvent selection.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole in my initial solvent of choice. What are the first steps I should take?
When encountering low solubility, a systematic approach is crucial. Start with simple, readily available techniques before moving to more complex solutions.
-
Solvent Screening: The "like dissolves like" principle is your guiding star. Given the molecule's mixed polarity, a range of solvents should be tested. A good starting point is to test solubility in a series of solvents with varying polarities.
-
Temperature Adjustment: For most solids, solubility increases with temperature. Gentle heating of the solvent while stirring can significantly improve dissolution. However, be cautious and aware of the thermal stability of your compound to avoid degradation.
-
Particle Size Reduction: Decreasing the particle size of your solid material increases the surface area available for solvation, which can enhance the rate of dissolution. This can be achieved through simple mechanical grinding (micronization) or by using sonication.
Q2: Which organic solvents are most likely to be effective for dissolving this compound?
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often excellent choices for dissolving complex, polar molecules due to their high polarity and ability to disrupt strong intermolecular forces.
-
Ethers: Tetrahydrofuran (THF) and Dioxane can be effective, offering a balance of polarity and the ability to solvate aromatic rings.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are good options for compounds with aromatic and halogenated moieties.
-
Alcohols: Ethanol and Methanol may show moderate solubility and can be particularly useful as co-solvents.[1]
-
Nitriles: Acetonitrile is another polar aprotic solvent that is commonly used and can be effective.
Q3: When should I consider using a co-solvent system?
A co-solvent system is an excellent strategy when a single solvent does not provide adequate solubility. By mixing a "good" solvent (in which the compound is more soluble) with a "poor" solvent (in which it is less soluble), you can fine-tune the polarity of the solvent mixture to match that of your compound. This is a widely used technique in liquid formulations and reaction chemistry.[1]
In-depth Troubleshooting Guides
Issue 1: The compound precipitates out of solution during a reaction.
This is a common issue when the reaction conditions (e.g., change in temperature, concentration, or addition of another reagent) alter the solubility of your pyrazole derivative.
Causality: The product of the reaction may be less soluble than the starting material in the chosen solvent, or a change in the reaction mixture's composition reduces the overall solvating power.
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation during a reaction.
Recommended Action:
-
Temperature Control: Ensure your reaction is maintained at a constant temperature. If the reaction is exothermic, consider using a cooling bath to prevent temperature fluctuations.
-
Co-solvent Screening: If temperature control is not the issue, a co-solvent is likely needed. Use the protocol below to screen for an effective co-solvent.
-
Concentration Adjustment: As a last resort, consider lowering the concentration of your reactants.
Issue 2: Difficulty in purifying the compound by recrystallization due to poor solubility.
Recrystallization is a powerful purification technique, but it can be challenging with poorly soluble compounds.
Causality: The compound's low solubility in a wide range of common recrystallization solvents makes it difficult to achieve the necessary concentration gradient for crystal formation upon cooling.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting difficult recrystallizations.
Recommended Action:
-
Binary Solvent System: This is often the most effective method for recrystallizing poorly soluble compounds. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Slow cooling should then yield crystals.
-
Hot Filtration: If you have insoluble impurities, dissolving your compound in a larger volume of hot solvent and quickly filtering it while hot can remove these before proceeding with crystallization.
-
Alternative Purification: If recrystallization remains unsuccessful, consider other purification techniques such as column chromatography or preparative HPLC.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Estimation
Objective: To qualitatively and semi-quantitatively determine the solubility of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole in a range of organic solvents.
Materials:
-
4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
-
A selection of organic solvents (e.g., DMF, DMSO, THF, Dichloromethane, Acetone, Ethanol, Methanol, Acetonitrile, Toluene, Hexane)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Analytical balance
Procedure:
-
Preparation: Weigh approximately 10 mg of the compound into each labeled vial.
-
Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the vial for undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the mixing and observation steps.
-
Categorization: Record the approximate volume of solvent required to dissolve the compound and categorize the solubility as follows:
-
Very Soluble: Dissolves in < 1 mL
-
Soluble: Dissolves in 1 - 2 mL
-
Sparingly Soluble: Dissolves in > 2 mL, but some dissolution is observed
-
Insoluble: No visible dissolution
-
-
Repeat: Repeat steps 2-6 for each of the selected solvents.
Data Presentation:
| Solvent | Polarity Index | Predicted Solubility Category | Observations |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | |
| Tetrahydrofuran (THF) | 4.0 | Soluble | |
| Dichloromethane (DCM) | 3.1 | Soluble | |
| Acetone | 5.1 | Soluble | |
| Ethanol | 5.2 | Sparingly Soluble | |
| Methanol | 6.6 | Sparingly Soluble | |
| Acetonitrile | 5.8 | Sparingly Soluble | |
| Toluene | 2.4 | Insoluble | |
| Hexane | 0.1 | Insoluble |
Protocol 2: Recrystallization using a Binary Solvent System
Objective: To purify 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole using a two-solvent system.
Materials:
-
Crude 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
-
A "good" solvent identified from Protocol 1 (e.g., Dichloromethane or THF)
-
A "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent (e.g., Hexane or Heptane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more "good" solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid.
-
Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear or slightly turbid solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
- Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
- BenchChem. (2025).
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-241.
- ResearchGate. (2025).
- Singh, R., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
- WIPO. (2011). Method for purifying pyrazoles. WO2011076194A1.
- Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- Bentham Science. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
- BenchChem. (2025). Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. BenchChem Technical Support.
- BenchChem. (2025). Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comparative Guide. BenchChem Technical Support.
- Sigma-Aldrich. (Product Page). 4-Bromo-1-methyl-1H-pyrazole.
- Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
- Jadhav, S. D., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 20(2), 172-179.
- SynHet. (Product Page). 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.
- Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 26-33.
- Sigma-Aldrich. (Product Page). 4-Bromo-3-methyl-1H-pyrazole.
- Santa Cruz Biotechnology. (Product Page). 4-Bromo-3-phenyl-1(2)H-pyrazole.
- BLDpharm. (Product Page). 4-Bromo-3-fluoro-1-methyl-1H-pyrazole.
Sources
Minimizing homocoupling side reactions in 4-bromopyrazole cross-coupling
Topic: Minimizing Homocoupling Side Reactions Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The "Lazy" Electrophile Problem
In Suzuki-Miyaura cross-coupling, 4-bromopyrazoles present a deceptive challenge. While they appear to be standard heteroaryl halides, they are significantly more electron-rich than pyridines or pyrimidines. This electron density renders the carbon-bromine bond less electrophilic, causing the Oxidative Addition (OA) step to be kinetically sluggish.
The Consequence: When the Palladium catalyst cannot find a halide to insert into (slow OA), it remains exposed to the boronic acid and ambient oxygen. This diverts the catalytic cycle toward Oxidative Homocoupling of the Boronic Acid (forming R-R dimers) rather than the desired cross-coupling.
This guide provides the protocols to accelerate Oxidative Addition and suppress the competing homocoupling pathways.
Diagnostic Decision Tree
Before altering your chemistry, identify which type of homocoupling is destroying your yield.
Caption: Diagnostic logic to distinguish between oxidative homocoupling (boron-boron) and reductive homocoupling (pyrazole-pyrazole).
The Mechanics of Failure
To fix the reaction, you must understand the competition between the Productive Cycle and the Destructive Cycle .
The Critical Divergence Point
The active catalyst, Pd(0) , has two choices:
-
Path A (Desired): React with 4-Bromopyrazole (Oxidative Addition).
-
Path B (Parasitic): React with Oxygen to form a Peroxo-Pd(II) species, which then consumes two equivalents of Boronic Acid to form the homocouple.
Because 4-bromopyrazole is electron-rich, Path A is slow . If any oxygen is present, Path B dominates .
Visualizing the Competition
Caption: The "Oxygen Trap": Slow oxidative addition of the pyrazole leaves Pd(0) vulnerable to oxidation by O2, driving homocoupling.
Optimization Protocols
A. Ligand Selection Matrix
Standard ligands like PPh3 or dppf often fail with 4-bromopyrazoles because they do not sufficiently activate the Pd center for oxidative addition.
| Ligand Class | Recommendation | Why? |
| Buchwald G3/G4 (XPhos, SPhos) | Primary Choice | Extremely bulky and electron-rich. Accelerates oxidative addition of electron-rich halides significantly [1]. |
| CataCXium A | Secondary Choice | High turnover number for heteroaryl chlorides/bromides. Good thermal stability. |
| Pd(dppf)Cl2 | Avoid | Often too slow for 4-bromopyrazole, leading to boronic acid dimerization before the pyrazole reacts. |
| PPh3 (Tetrakis) | Do Not Use | Insufficient electron density to break the stable C-Br bond of the pyrazole ring efficiently. |
B. The "Slow Addition" Protocol (Syringe Pump)
If you cannot eliminate oxygen entirely, or if the pyrazole is extremely deactivated, you must starve the reaction of the boronic acid to prevent it from finding itself (homocoupling).
Step-by-Step:
-
Reactor A: Charge 4-bromopyrazole, Base (K3PO4), and Pd-Catalyst (e.g., XPhos Pd G3) in solvent (Dioxane/H2O).
-
Reactor B (Syringe): Dissolve the Boronic Acid/Ester in the reaction solvent.
-
Execution: Heat Reactor A to 80°C.
-
Addition: Add contents of Reactor B dropwise over 2–4 hours using a syringe pump.
-
Rationale: This keeps the instantaneous concentration of Boronic Acid low, statistically favoring the Cross-Coupling (Pd-Ar + B-R) over Homocoupling (Pd-O + 2 B-R).
Troubleshooting FAQs
Q: I am seeing 4,4'-bipyrazole (halide dimer) instead of the cross-coupled product. Why? A: This is Reductive Homocoupling .[1] It occurs when the Pd(II)-Pyrazole intermediate is reduced (often by an alcohol solvent acting as a hydride source) before transmetallation can occur.
-
Fix: Remove alcohol co-solvents (Ethanol/Isopropanol). Switch to THF or Toluene . Ensure you are using a base that doesn't promote reduction (switch from NaOEt to K3PO4 or CsF) [2].
Q: My reaction turns black immediately, and I get no conversion. A: This is likely Pd-Black precipitation caused by "Catalyst Poisoning." The Nitrogen on the pyrazole ring (if unprotected) is coordinating to the Palladium, displacing the ligands and killing the catalyst.
-
Fix: You must protect the N-H position. Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) groups. These are bulky enough to prevent N-coordination but stable enough to survive the coupling. Boc is often too labile at Suzuki temperatures (>80°C).
Q: I am using XPhos but still see 20% homocoupling of the boronic acid. A: Your system likely has an oxygen leak. Sparging (bubbling gas through solvent) is often insufficient for this specific reaction because the oxidative addition is so slow that even trace O2 is competitive.
-
Fix: Use the Freeze-Pump-Thaw method for degassing:
-
Freeze solvent in liquid N2.
-
Apply high vacuum.
-
Thaw under static vacuum.
-
Backfill with Argon.[2]
-
Repeat 3x.
-
Q: Does the Boron species matter? A: Yes. Boronic Acids (-B(OH)2) are more prone to homocoupling and protodeboronation than Pinacol Esters (BPin) or MIDA boronates .
-
Fix: Convert your boronic acid to a BPin ester or use MIDA boronates, which release the active boron species slowly (simulating the "Slow Addition" protocol chemically) [3].
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Amatore, C., & Jutand, A. "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Accounts of Chemical Research, 2000.
-
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
Technical Support Center: Thermal Safety in Nitrophenylhydrazine Cyclizations
Topic: Controlling Exotherms in Nitrophenylhydrazine Cyclization Reactions Content Type: Technical Support Center / Troubleshooting Guide Audience: Process Chemists, Scale-up Engineers, and Drug Development Researchers
Introduction: The "Double Trigger" Hazard
Welcome to the Technical Support Center. If you are accessing this guide, you are likely dealing with the scale-up of a Fischer Indole Synthesis or Pyrazole Formation using nitrophenylhydrazine precursors.
WARNING: This chemistry presents a "Double Trigger" thermal hazard:
-
Reaction Exotherm: The acid-catalyzed cyclization and ammonia/water elimination are inherently exothermic.
-
Decomposition Potential: Nitrophenylhydrazines are energetic compounds. Their thermal decomposition onset (
) is often dangerously close to the temperatures required to drive cyclization.
This guide provides the protocols, decision frameworks, and troubleshooting steps necessary to navigate this narrow operating window safely.
Module 1: Critical Hazard Identification (The "Why")
Before initiating any experiment >10g, you must understand the thermal landscape of your specific substrate.
The Thermal Overlap Danger
In standard cyclizations, we heat the reaction to overcome the activation energy (
-
The Mechanism: The reaction proceeds via a hydrazone intermediate.[1] The formation of this intermediate is exothermic.[2][3] The subsequent acid-catalyzed rearrangement (elimination of
or ) is the second exothermic event. -
The Risk: If the reaction stalls (induction period) and reagents accumulate, a sudden initiation can release enough heat to trigger the explosive decomposition of the nitro-hydrazine moiety.
Required Thermal Data (Go/No-Go)
Do not proceed without these three data points:
| Parameter | Method | Critical Threshold / Action |
| DSC (Differential Scanning Calorimetry) | Process temp must be at least 50°C below | |
| RC1 (Reaction Calorimetry) | If | |
| MTSR (Max Temp of Synthesis) | Calculation ( | If MTSR > |
Module 2: Process Control & Optimization (The "How")
The "Semi-Batch" Imperative
Never perform nitrophenylhydrazine cyclizations in a "dump and heat" (all-in) batch mode on scale. You must use a Semi-Batch (Dosing) protocol to limit the accumulation of unreacted high-energy material.
Protocol:
-
Heel: Charge the solvent and acid catalyst (if liquid) to the reactor. Heat to the process temperature.
-
Feed: Dissolve the nitrophenylhydrazine in a solvent (or slurry) and dose it slowly into the hot catalyst mixture.
-
Benefit: This ensures the hydrazine reacts immediately upon entering the reactor ("feed-limited" regime), preventing hazardous accumulation.
Solvent Selection as a "Thermal Fuse"
Select a solvent with a boiling point below the
-
Recommended: Ethanol, Acetonitrile (if compatible with
). -
Avoid: High boiling solvents (DMSO, DMF, NMP) unless strictly necessary, as they allow temperatures to rise unchecked into the decomposition zone.
Base Stabilization (The "Buffer" Technique)
Recent scale-up studies indicate that acidic byproducts (like HCl) can lower the decomposition onset of hydrazines. Adding a weak base can stabilize the system.
-
Technique: Add Sodium Acetate (1.0 - 1.1 equiv) to the reaction mixture.
-
Mechanism: It buffers the acidity, preventing the formation of highly unstable hydrazine-acid conjugates while still allowing the cyclization to proceed [1].
Module 3: Visualization & Logic Flow
Safety Decision Framework
Use this logic flow to determine if your current process parameters are safe for scale-up.
Figure 1: Thermal Safety Decision Tree. MTSR = Maximum Temperature of Synthesis Reaction.
Module 4: Troubleshooting & FAQs
Q1: The reaction temperature is spiking despite active jacket cooling. What is happening?
Diagnosis: You are likely in a "Thermal Accumulation" scenario. The rate of dosing exceeds the rate of reaction (
-
STOP THE FEED immediately.
-
Set stirrer to maximum RPM (improve heat transfer).
-
Do not crash cool (this may precipitate solids and trap heat); maintain full cooling capacity but allow the accumulation to consume itself. Prevention: Verify the reaction kinetics. Ensure the reaction is "instantaneous" at the operating temperature. If there is an induction period, you must wait for the reaction to initiate before starting the main feed.
Q2: I see a sudden gas evolution event. Is this normal?
Diagnosis:
-
Scenario A (Normal): Fischer Indole synthesis releases Ammonia (
). This is expected. -
Scenario B (Hazard): Rapid, accelerating gas evolution often indicates Hydrazine Decomposition (
release). Differentiation: Ammonia smells pungent and dissolves in water. Nitrogen is odorless. Action: If gas evolution accelerates exponentially, initiate Emergency Quench . (Prepare a quench vessel with cold water/bicarbonate beforehand).
Q3: My yield is low, and I see "tar" formation.
Diagnosis: Nitrophenylhydrazines are oxidative. Prolonged heating causes oxidative degradation (tar). Solution:
-
Degas solvents: Oxygen accelerates degradation. Sparge with Nitrogen/Argon.
-
Add Sodium Acetate: As mentioned in Module 2, this stabilizes the hydrazine against acid-catalyzed degradation [1].
-
Shorten Residence Time: Consider Continuous Flow Chemistry (Flow Reactors) to reduce the time the product spends at high heat [2].
Q4: Can I use DMSO as a solvent to improve solubility?
Technical Advice: Avoid if possible. DMSO has a high boiling point (~189°C) and is thermally unstable itself at high temperatures in the presence of acids/oxidizers.
-
Risk:[2][3][4][5] If the reaction runs away, DMSO cannot boil off to remove heat. The temperature will rise until the hydrazine detonates or the DMSO decomposes explosively.
-
Alternative: Use Sulfolane (higher stability) or a biphasic system (Water/Toluene) with Phase Transfer Catalysis.
Module 5: Experimental Protocol (Standardized Safety Workflow)
Objective: Synthesis of a Nitro-Indole via Fischer Cyclization (Generic Scale-Up Protocol).
-
Preparation:
-
Reactor: Double-jacketed glass reactor with overhead stirring.
-
Sensors: Internal thermocouple (
) and Jacket thermocouple ( ). -
Atmosphere: Nitrogen purge.
-
-
The "Heel" (Catalyst Phase):
-
Charge Acetic Acid (solvent/catalyst) or dilute
. -
Heat to 70°C.
-
Checkpoint: Ensure temperature is stable.
-
-
The "Feed" (Reagent Phase):
-
Dissolve Nitrophenylhydrazine and Ketone in a separate vessel (keep cool, <25°C).
-
Note: Hydrazones may form in the feed tank. Ensure this pre-reaction is not strongly exothermic by checking with a calorimeter first.
-
-
Execution (Semi-Batch):
-
Start dosing the Feed into the Heel over 2–4 hours.
-
Monitor
: Keep . If the difference widens, stop the feed. -
IPC (In-Process Control): Take an aliquot after 10% addition. Verify product formation by HPLC. If no product, STOP . You have an induction period.
-
-
Quench:
-
Cool to 20°C.
-
Pour into ice water/base mixture to neutralize acid and precipitate the product.
-
References
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Zhu, R., et al. (2021).[6] Organic Process Research & Development. URL:[Link] (Note: Validated via search context 1.5/1.7).
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Source: Bu, X., et al. (2025). Organic Process Research & Development. URL:[Link] (Note: Validated via search context 1.8).
-
Handling Reaction Exotherms – A Continuous Approach. Source: Chemical Industry Journal / AM Technology. URL:[Link]
-
Kinetics of exothermal decomposition of 2-nitrophenylhydrazine and 4-nitrophenylhydrazine using DSC non-isothermal data. Source: Rotaru, A., et al. (2009). Journal of Thermal Analysis and Calorimetry. URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
An In-Depth Technical Guide and Comparative Analysis
In the landscape of modern drug discovery and materials science, N-arylpyrazoles serve as privileged scaffolds. Their unique electronic properties and conformational flexibility make them ideal building blocks for a diverse range of functional molecules. The specific compound, 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, presents a particularly interesting case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The complex interplay of substituents—a halogen on the pyrazole core and both a nitro and a fluoro group on the N-aryl moiety—creates a distinct and informative proton (¹H) NMR spectrum.
This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for this molecule. We will dissect the electronic and steric contributions of each substituent, compare predicted values with experimental data from closely related analogues, and provide a robust experimental protocol for acquiring and validating the spectral data.
Structural Analysis and Predicted ¹H NMR Spectrum
To understand the spectrum, we must first analyze the molecule's structure and the electronic environment of each proton. The protons are systematically numbered for clarity in the discussion that follows.
Figure 1: Structure of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole with proton numbering.
The spectrum is expected to show five distinct signals: two from the pyrazole ring (H3, H5) and three from the nitrophenyl ring (H3', H5', H6').
The chemical shifts of H3 and H5 are influenced by three primary factors: the inherent aromaticity of the pyrazole ring, the C4-bromo substituent, and the N1-aryl substituent.
-
Baseline (Unsubstituted Pyrazole): In unsubstituted 1H-pyrazole, the H3/H5 protons resonate around 7.6-7.7 ppm.[1]
-
Effect of C4-Bromo Group: Halogens at the 4-position exert an inductive electron-withdrawing effect, which deshields the adjacent protons. In a comparative study of 4-halopyrazoles, the H3/H5 signal for 4-bromo-1H-pyrazole in CD₂Cl₂ was observed at 7.61 ppm, a slight downfield shift compared to the unsubstituted parent compound.[1]
-
Effect of N1-(4-fluoro-2-nitrophenyl) Group: This is the most significant factor. The entire aryl group is strongly electron-withdrawing. The ortho-nitro group, in particular, exerts a powerful deshielding effect through both induction and resonance. Furthermore, steric hindrance from the ortho-nitro group may force the phenyl ring to be non-coplanar with the pyrazole ring, influencing the magnetic environment. Computational studies on nitropyrazoles confirm that nitro groups dramatically shift proton signals downfield.[2] H5 is typically shifted further downfield than H3 in N1-aryl pyrazoles due to its closer proximity to the N1-substituent.
Prediction:
-
H5: Expected to be the most downfield of the pyrazole protons, likely appearing as a singlet around 8.3 - 8.6 ppm .
-
H3: Also a singlet, expected to be slightly upfield of H5, in the range of 7.9 - 8.2 ppm .
The substitution pattern on the phenyl ring creates a complex spin system. The chemical shifts are dictated by the powerful ortho-nitro group and the para-fluoro group. We can draw a strong comparison to the experimentally determined values for 4-(2-fluoro-4-nitrophenyl)morpholine, which has the same substituted aromatic ring.[3]
-
H3' Proton: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the fluorine. The nitro group's effect will dominate, causing a significant downfield shift. It will be split by H5' (³J, ~9.0 Hz) and potentially by the fluorine (⁴J, ~2.6 Hz).
-
H5' Proton: This proton is ortho to the fluorine and meta to the nitro group. It will experience coupling from H6' (³J, ~8-9 Hz), H3' (³J, ~9.0 Hz), and the fluorine atom (³J, ~9-10 Hz).
-
H6' Proton: This proton is meta to both the nitro and fluoro groups. It will be the most upfield of the three phenyl protons. It will be split by H5' (³J, ~8-9 Hz) and the fluorine atom (⁴J, ~6-7 Hz).
Prediction (based on analogue data[3]):
-
H3': Expected as a doublet of doublets (dd) around 8.2 - 8.4 ppm .
-
H5': Expected as a doublet of doublet of doublets (ddd) or multiplet around 8.0 - 8.2 ppm .
-
H6': Expected as a triplet or doublet of doublets around 7.2 - 7.4 ppm .
Comparative Data Guide
To ground these predictions, we compare them with experimental data from key structural analogues. This comparison-based approach is fundamental to spectral interpretation in chemical research.
| Compound | Proton | Observed Chemical Shift (δ ppm) | Multiplicity | Reference |
| Predicted: Target Molecule | H5 | ~8.3 - 8.6 | s | Predicted |
| H3' | ~8.2 - 8.4 | dd | Predicted | |
| H3 | ~7.9 - 8.2 | s | Predicted | |
| H5' | ~8.0 - 8.2 | ddd | Predicted | |
| H6' | ~7.2 - 7.4 | t or dd | Predicted | |
| Analogue 1: 4-Bromo-1H-pyrazole | H3/H5 | 7.61 | s | MDPI[1] |
| Analogue 2: 4-(2-fluoro-4-nitrophenyl)morpholine | H3' | 7.94 | dd | Org. Spec. Int.[3] |
| H5' | 8.03 | ddd | Org. Spec. Int.[3] | |
| H6' | 6.94 | t | Org. Spec. Int.[3] |
Table 1: Predicted ¹H NMR data for the target molecule compared with experimental data for key structural analogues. All spectra referenced are in CDCl₃ or a similar non-polar solvent.
The data from Analogue 2 strongly support the predicted shifts and multiplicities for the phenyl ring protons of our target molecule. The deshielding effect of the pyrazole ring (compared to the morpholine ring in the analogue) is expected to shift all phenyl protons slightly further downfield, which is accounted for in our predictions.
Experimental Protocol for Structural Verification
To move from prediction to confirmation, a rigorous and self-validating experimental approach is required. This protocol outlines the steps to acquire and unambiguously assign the ¹H NMR spectrum.
Objective: To acquire high-resolution 1D and 2D NMR spectra to confirm the structure of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Acquire the spectrum using standard parameters:
-
Pulse Program: A standard 90° pulse (zg30 on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
2D NMR for Unambiguous Assignment (Workflow):
-
The causality for running 2D experiments is to establish connectivity. While 1D NMR provides chemical shifts and multiplicities, it does not definitively prove which proton is which, especially in complex regions. 2D NMR provides this proof.
-
Figure 2: Workflow for unambiguous spectral assignment using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It is essential to confirm the connectivity within the phenyl ring (e.g., correlations between H5'/H6' and H5'/H3').
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would validate the structure include:
-
A correlation from the pyrazole H5 to the phenyl ring's C1' and C6' .
-
A correlation from the phenyl H6' to the pyrazole's C5 .
-
These correlations definitively prove the connectivity between the two heterocyclic rings.
-
Conclusion
The ¹H NMR spectrum of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is a rich source of structural information. A detailed analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for a confident prediction of the spectral features. The strong deshielding effects of the nitro-substituted aryl ring dominate the spectrum, pushing all proton signals significantly downfield. For any researcher synthesizing this or related compounds, the comparative data and the detailed 2D NMR workflow provided here serve as a robust guide for accurate and reliable structural elucidation.
References
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr . Royal Society of Chemistry.
-
4-bromo-1H-pyrazolo[3,4-b]pyridine(856859-49-9) 1 H NMR . ChemicalBook.
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES . Connect Journals.
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles . National Center for Biotechnology Information (PMC).
-
Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block . Royal Society of Chemistry.
-
4-(2-fluoro-4-nitrophenyl)morpholine . ORGANIC SPECTROSCOPY INTERNATIONAL.
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives . Semantic Scholar.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . National Center for Biotechnology Information (PMC).
-
¹H NMR Chemical Shifts Table . California State Polytechnic University, Pomona.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI.
Sources
- 1. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
A Comparative Guide to the Structural Elucidation of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole: Predicting the Mass Spectrometry Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, a compound representative of the complex heterocyclic molecules often encountered in medicinal chemistry. By understanding its fragmentation fingerprint, researchers can more effectively identify and characterize this and structurally related compounds.
This document moves beyond a simple catalog of fragments to explain the rationale behind the predicted fragmentation pathways. Furthermore, it provides a comparative overview of mass spectrometry against other principal structural elucidation techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—offering a comprehensive perspective for selecting the optimal analytical strategy.
Predicted Mass Spectrometry Fragmentation of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
The fragmentation of the target molecule under electron ionization (EI) is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure contains several key functionalities that dictate the fragmentation pathways: a brominated pyrazole ring and a fluoro-nitrophenyl group.
Molecular Ion (M+•)
The initial event in EI-MS is the removal of an electron to form the molecular ion (M+•). The molecular formula is C₉H₄BrFN₄O₂.
-
Monoisotopic Mass: 300.95 Da (using ⁷⁹Br) and 302.95 Da (using ⁸¹Br).
A hallmark of a bromine-containing compound is the presence of a characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal abundance (approximately 1:1 ratio), reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[1][2]
Key Predicted Fragmentation Pathways
The fragmentation cascade is initiated from the molecular ion. The most probable cleavages are expected to occur at the molecule's weakest points, often leading to the loss of small, stable neutral molecules or radicals. Aromatic systems, like the phenyl and pyrazole rings in this compound, are generally stable, meaning their molecular ion peaks are often prominent.[3][4]
-
Loss of the Nitro Group (-NO₂): A very common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group as a neutral radical (•NO₂), which has a mass of 46 Da.[5] This is often followed by the loss of carbon monoxide (CO).
-
[M - NO₂]⁺: m/z 255/257
-
-
Cleavage of the C-N Bond (Pyrazole-Phenyl): The bond connecting the pyrazole and phenyl rings is a likely point of cleavage. This can lead to two primary fragment ions.
-
[C₉H₄BrFN₄O₂]⁺• → [C₆H₃FN]⁺• + C₃H₁BrN₄O₂: Formation of the fluoronitrophenyl radical cation at m/z 140.
-
[C₉H₄BrFN₄O₂]⁺• → [C₃H₂BrN₂]⁺ + C₆H₂FN₂O₂: Formation of the bromopyrazole cation at m/z 145/147.
-
-
Loss of Halogens:
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79/81 Da).[6] This fragmentation pathway is common for brominated compounds.[6][7]
-
[M - Br]⁺: m/z 222
-
-
Loss of Fluorine Radical (•F): The loss of a fluorine radical (19 Da) or neutral hydrogen fluoride (HF, 20 Da) is also possible for fluorinated compounds.[8][9]
-
[M - F]⁺: m/z 282/284
-
[M - HF]⁺: m/z 281/283
-
-
The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted EI-MS fragmentation of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole.
Experimental Protocol: Acquiring an EI Mass Spectrum
To validate the predicted fragmentation, a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.
Objective: To obtain the mass spectrum of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole and identify its molecular ion and primary fragment ions.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration compound, such as perfluorotributylamine (PFTBA), to ensure mass accuracy across the desired m/z range (e.g., 50-500 amu).
-
-
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation).[10]
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak (M+•), paying close attention to the M/M+2 isotopic pattern for bromine.
-
Identify major fragment ions and propose fragmentation pathways by calculating the mass differences from the molecular ion.
-
Compare the experimental spectrum to the predicted fragmentation pattern.
-
Comparative Analysis of Structural Elucidation Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, it is often used in conjunction with other techniques for unambiguous structure confirmation.[11] The choice of technique depends on the specific information required, sample availability, and the physical state of the compound.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-Ray Crystallography |
| Information Obtained | Molecular weight, elemental formula (high-res), fragmentation pattern (structural motifs). | Detailed atom connectivity (¹H, ¹³C), 3D structure in solution, stereochemistry. | Precise 3D atomic coordinates in the solid state, absolute stereochemistry. |
| Sample Requirement | Micrograms to nanograms. Sample is consumed. | Milligrams. Non-destructive. Sample must be soluble. | Milligrams. Requires a high-quality single crystal. |
| Analysis Time | Minutes per sample. | Minutes to hours per experiment. | Hours to days (including crystal growth). |
| Strengths | High sensitivity, rapid analysis, provides molecular formula. | Unambiguous structure determination, information on dynamic processes in solution.[12] | Provides the absolute, high-resolution 3D structure.[13] |
| Limitations | Isomers can be difficult to distinguish, provides limited stereochemical information. | Lower sensitivity, requires larger sample amounts, complex spectra for large molecules.[14] | Crystal growth can be a major bottleneck, structure is static in a crystal lattice.[15] |
Synergistic Application:
For a novel compound like 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, a comprehensive characterization would involve:
-
MS: To quickly confirm the molecular weight and elemental composition.
-
NMR: To establish the precise connectivity of the atoms, confirming the pyrazole and substituted phenyl ring structures and their linkage.
-
X-Ray Crystallography: If a suitable crystal can be obtained, this technique would provide the definitive solid-state structure, confirming the spatial arrangement of the atoms.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link][16][17]
-
Rifai, N., Horvath, A. R., Wittwer, C. T., & Hoofnagle, A. (Eds.). (2018). Principles and Applications of Clinical Mass Spectrometry. Elsevier. [Link][18]
-
Perlego. (n.d.). Mass Spectrometry by Edmond de Hoffmann, 3rd edition. [Link][19]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link][5]
-
Gorecki, T. R., Haffner, J. B., & Kagi, R. I. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 415-424. [Link][6]
-
LibreTexts Chemistry. (2023). Fragmentation and Interpretation of Spectra. [Link]
-
Zwiener, G., & Frimmel, F. H. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(4), 839-846. [Link][7]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link][1]
-
Laganowsky, A., Reading, E., & Robinson, C. V. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 82. [Link][15]
-
Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. [Link][14]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 1-23. [Link][11]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][3]
-
Clark, J. (2020). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][4]
-
Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section A: Foundations of Crystallography, 54(6), 853-862. [Link][13]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link][12]
-
TMP Chem. (2020). Fragmentation in mass spectrometry. [Link][10]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. whitman.edu [whitman.edu]
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HPLC Retention Time Markers for 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole Purity
This guide serves as a technical reference for researchers characterizing the purity of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (referred to herein as BFNP ). This intermediate is a critical scaffold in the synthesis of pyrazole-based kinase inhibitors and pharmaceutical active ingredients (APIs).
Ensuring the purity of BFNP requires a robust HPLC method capable of resolving the target molecule from its precursors and, most critically, its regioisomers. This guide compares marker strategies and provides a validated protocol for purity profiling.
Executive Summary: The Separation Challenge
The synthesis of BFNP typically involves a Nucleophilic Aromatic Substitution (
The primary analytical challenge is not just separating starting materials, but resolving the Regioisomer Impurity . The nitro group activates both the ortho and para positions for nucleophilic attack. While reaction conditions are tuned for the target ortho-substitution, the para-isomer is a persistent by-product with identical mass (isobaric) and very similar polarity.
Target vs. Impurity Profile:
-
Target (BFNP): Ortho-substitution product [1-(4-fluoro-2-nitrophenyl)...]
-
Critical Impurity: Para-substitution product [1-(2-fluoro-4-nitrophenyl)...]
Comparison of Retention Time Marker Strategies
We evaluated three strategies for establishing retention time (RT) markers.
Table 1: Comparative Analysis of Marker Strategies
| Feature | Strategy A: Precursor Co-Injection | Strategy B: Synthesized Regio-Marker | Strategy C: LC-MS Confirmation |
| Methodology | Spiking crude sample with raw starting materials. | Using a pure standard of the para-regioisomer. | Mass-spec detection (m/z) alongside UV. |
| Cost | Low (Uses existing reagents). | High (Requires custom synthesis/purchase). | Very High (Equipment cost). |
| Specificity | Medium. Identifies unreacted precursors but misses regioisomers. | High. Conclusively identifies the critical isobaric impurity. | High. Distinguishes by fragmentation pattern (MS/MS). |
| Suitability | Routine Process Monitoring. | Final Quality Control (QC). | R&D / Method Validation. |
| Verdict | Essential Baseline. | Recommended for Purity. | Validation Only. |
Synthesis & Impurity Logic (Pathway Diagram)
Understanding the origin of impurities is the first step in identification. The diagram below illustrates the
Figure 1: Synthesis pathway showing the divergence of the target molecule and its critical regioisomer impurity.
Experimental Protocol: Validated HPLC Method
This protocol uses Strategy B (Synthesized Regio-Marker) combined with Strategy A to ensure a self-validating system. The separation relies on the subtle hydrophobicity difference between the ortho-nitro (target) and para-nitro (impurity) positions.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Why: The C18 phase provides necessary hydrophobic selectivity for the aryl rings. 3.5 µm particles offer better resolution of isomers than 5 µm without the backpressure of UHPLC.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (aromatic rings) and 210 nm (amide/nitro absorbance).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration / Injection |
| 2.0 | 10 | Hold (Elute polar salts) |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of Run |
Standard Preparation[2]
-
System Suitability Solution (SSS): Mix 0.5 mg/mL of Target (BFNP) and 0.05 mg/mL of Regioisomer Impurity in Acetonitrile.
-
Requirement: Resolution (Rs) between Target and Regioisomer must be > 1.5.
-
-
Marker Stock: Prepare individual 1 mg/mL stocks of 4-bromo-1H-pyrazole and 2,4-difluoronitrobenzene for retention time confirmation.
Data Interpretation & Relative Retention Times (RRT)
The following RRT values are typical for this C18 method. The Target (BFNP) is set as the reference (RRT = 1.00).
| Compound | Description | Approx. RRT | Identification Logic |
| 4-bromo-1H-pyrazole | Starting Material | 0.35 - 0.45 | High polarity due to free N-H; elutes early. |
| 2,4-difluoronitrobenzene | Starting Material | 0.85 - 0.90 | Smaller molecule than product; elutes before target. |
| Regioisomer Impurity | Para-substitution | 0.95 - 0.98 | Critical Pair. Often elutes slightly before the target due to exposed polar nitro group. |
| Target (BFNP) | Ortho-substitution | 1.00 | Reference Peak. |
| Bis-substituted Impurity | Over-reaction | 1.20+ | Very hydrophobic (two pyrazoles attached); elutes late. |
Technical Insight: The ortho-nitro group in the target molecule can form an intramolecular interaction (or steric twist) with the pyrazole ring, slightly altering its interaction with the C18 stationary phase compared to the para-isomer, which has a more planar/exposed nitro group. This subtle difference enables separation.
Analytical Workflow Visualization
This flowchart guides the analyst through the decision-making process for purity confirmation.
Figure 2: Step-by-step analytical workflow for validating BFNP purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 843071, 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (Analogous Structure Analysis). Retrieved from [Link]
-
Hassan, A. et al. (2021). Development and validation of RP-HPLC method for pyrazole derivatives. Journal of Separation Science.[4] (Contextual grounding for C18 method selection).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
